molecular formula C5H12O3 B1597996 2-Methylbutane-1,2,4-triol CAS No. 62875-07-4

2-Methylbutane-1,2,4-triol

Cat. No.: B1597996
CAS No.: 62875-07-4
M. Wt: 120.15 g/mol
InChI Key: XYHGSPUTABMVOC-UHFFFAOYSA-N
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Description

2-Methylbutane-1,2,4-triol is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGSPUTABMVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80978612
Record name 2-Methylbutane-1,2,4-triol
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Molecular Weight

120.15 g/mol
Source PubChem
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CAS No.

62875-07-4
Record name 2-Methyl-1,2,4-butanetriol
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Record name 2-Methylbutane-1,2,4-triol
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Record name 2-Methylbutane-1,2,4-triol
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Record name 2-methylbutane-1,2,4-triol
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Foundational & Exploratory

(S)-2-Methylbutane-1,2,4-triol and (R)-2-Methylbutane-1,2,4-triol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 2-Methylbutane-1,2,4-triol

This compound is a chiral polyol characterized by a stereocenter at the C2 position. This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. While sharing identical physical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities and serve as distinct chiral building blocks in asymmetric synthesis. Understanding the unique properties and synthesis of each enantiomer is paramount for their application in drug discovery and materials science. This guide provides a comprehensive technical overview of the synthesis, separation, and potential applications of (S)- and (R)-2-Methylbutane-1,2,4-triol, offering a valuable resource for researchers in the field.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
CAS Number (Racemate) 62875-07-4
Appearance Colorless, odorless, hygroscopic, oily liquid
Boiling Point 286.7 °C at 760 mmHg
Density 1.159 g/cm³

Enantioselective Synthesis Strategies

The controlled synthesis of a single enantiomer of this compound is crucial for its application in stereospecific synthesis. Several strategies can be employed to achieve this, primarily categorized as chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: A Pro-Stereo Approach

A logical and widely adopted strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral precursor. In the case of (S)-2-Methylbutane-1,2,4-triol, a plausible and efficient route begins with (S)-2-methylmalic acid. This approach leverages the existing stereocenter of the starting material to dictate the stereochemistry of the final product.

The analogous reduction of L-malic acid to (S)-1,2,4-butanetriol is a well-established method, suggesting a similar transformation for the methylated derivative.[1][2][3][4]

Conceptual Workflow for the Synthesis of (S)-2-Methylbutane-1,2,4-triol from (S)-2-Methylmalic Acid:

G cluster_0 Esterification cluster_1 Reduction A (S)-2-Methylmalic Acid B Dimethyl (S)-2-methylsuccinate A->B  MeOH, H+   C (S)-2-Methylbutane-1,2,4-triol B->C  NaBH4 or LiAlH4  

Figure 1: Conceptual workflow for the synthesis of (S)-2-Methylbutane-1,2,4-triol.

Detailed Protocol: Synthesis of (S)-2-Methylbutane-1,2,4-triol via Reduction of Dimethyl (S)-2-methylsuccinate

This protocol is adapted from established procedures for the reduction of malic acid esters.[1][2][3][4]

Materials:

  • Dimethyl (S)-2-methylsuccinate

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (or lithium aluminum hydride) in anhydrous THF.

  • Addition of Ester: Slowly add a solution of dimethyl (S)-2-methylsuccinate in anhydrous THF to the reducing agent suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-Methylbutane-1,2,4-triol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure enantiomer.

Asymmetric Synthesis: Creating Chirality

An alternative to chiral pool synthesis is the creation of the stereocenter through an asymmetric reaction. The Sharpless asymmetric dihydroxylation of a suitable prochiral olefin is a powerful tool for this purpose. For the synthesis of chiral this compound, 3-methyl-3-buten-1-ol would be a suitable starting material.

Conceptual Workflow for the Synthesis of Chiral this compound via Sharpless Asymmetric Dihydroxylation:

G cluster_0 Asymmetric Dihydroxylation A 3-Methyl-3-buten-1-ol B Chiral this compound A->B  AD-mix-α or AD-mix-β  

Figure 2: Sharpless asymmetric dihydroxylation approach.

Enantiomeric Separation and Analysis

For racemic mixtures of this compound, chiral chromatography is the method of choice for both analytical and preparative-scale separation of the enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution for the separation of volatile enantiomers. Due to the polar nature of the triol, derivatization is often necessary to improve volatility and peak shape.

Conceptual Workflow for Chiral GC Analysis:

G cluster_0 Derivatization cluster_1 Chiral GC Separation A Racemic this compound B Volatile Derivatives A->B  e.g., Acetylation, Silylation   C Separated Enantiomers B->C  Chiral GC Column  

Figure 3: Chiral GC analysis workflow.

Detailed Protocol: Chiral GC Analysis of this compound Enantiomers

This protocol is a general guideline and may require optimization for specific instrumentation and columns.[5]

Materials:

  • Racemic this compound

  • Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride, or a silylating agent like BSTFA)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Chiral GC column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Derivatization: In a vial, dissolve a small amount of the racemic triol in the anhydrous solvent. Add an excess of the derivatizing agent and a catalyst if required (e.g., pyridine for acetylation). Heat the mixture if necessary to drive the reaction to completion.

  • Sample Preparation: After the reaction is complete, remove the excess reagent and solvent under a stream of nitrogen. Re-dissolve the derivatized sample in a suitable solvent for GC analysis.

  • GC Analysis: Inject the sample onto the chiral GC column. A temperature program will likely be necessary to achieve good separation.

    • Typical GC conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C

      • Carrier Gas: Helium or Hydrogen

      • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for both analytical and preparative separations. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Detailed Protocol: Chiral HPLC Analysis of this compound Enantiomers

This protocol is a general guideline and requires optimization based on the specific CSP and analyte.[6]

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve the best separation.

  • Sample Preparation: Dissolve the racemic triol in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column.

    • Typical HPLC conditions:

      • Flow Rate: 0.5 - 1.0 mL/min

      • Column Temperature: Ambient or controlled (e.g., 25 °C)

      • Detection: RID or ELSD

  • Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification.

Applications in Drug Development and Asymmetric Synthesis

Chiral molecules are of immense importance in the pharmaceutical industry, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. Chiral building blocks like the enantiomers of this compound are valuable starting materials for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

While specific examples of the direct incorporation of (S)- or (R)-2-methylbutane-1,2,4-triol into marketed drugs are not readily found in the public literature, their structural similarity to other important chiral synthons, such as (S)-1,2,4-butanetriol, suggests their potential utility. (S)-1,2,4-butanetriol is a key intermediate in the synthesis of several drugs, including the cholesterol-lowering medication rosuvastatin and the HIV protease inhibitor amprenavir.[1][4] The additional methyl group in this compound could be strategically employed to introduce a specific stereocenter or to modify the pharmacokinetic properties of a drug candidate.

Potential Application as a Chiral Auxiliary:

The hydroxyl groups of this compound can be used to temporarily attach the molecule to a prochiral substrate. The inherent chirality of the triol can then direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Biological Activity

At present, there is a lack of publicly available data specifically detailing the biological activities of the individual (S) and (R) enantiomers of this compound. However, given the well-established principle of stereospecificity in biological systems, it is highly probable that the two enantiomers would exhibit different interactions with enzymes and receptors. Further research is warranted to explore the pharmacological and toxicological profiles of each enantiomer.

Conclusion

The enantiomers of this compound represent valuable and underexplored chiral building blocks for organic synthesis. The synthetic strategies outlined in this guide, particularly the chiral pool approach starting from 2-methylmalic acid, provide a clear pathway to obtaining these compounds in enantiomerically pure form. Furthermore, the analytical methods described enable the crucial step of verifying enantiomeric purity. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like (S)- and (R)-2-methylbutane-1,2,4-triol is set to increase, opening new avenues for the development of novel therapeutics and advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. PMC. [Link].

  • Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. ResearchGate. [Link].

  • Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. PubMed. [Link].

  • US4973769A - Preparation of 1,2,4-butanetriol.
  • CN111056918A - Preparation method of (S) -1,2, 4-butanetriol.
  • Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry. [Link].

  • GC-MS analysis for proof of concept that 1,2,4-butanetriol (BT) can be... ResearchGate. [Link].

  • 1,2,4-Butanetriol. Wikipedia. [Link].

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Significance of 2-Methylbutane-1,2,4-triol

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the physical properties of this compound. This chiral triol, with its unique structural arrangement of hydroxyl groups, presents itself as a versatile building block in organic synthesis. Its potential applications span from the development of novel polymers to its role as a key intermediate in the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This document serves as a detailed repository of its known physical attributes, supplemented with field-proven experimental protocols for their verification, empowering you to harness the full potential of this intriguing molecule.

Molecular Identity and Core Physical Attributes

This compound is a chiral polyol, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol.[1] This chirality arises from the stereocenter at the second carbon atom.[1] While the enantiomers share identical physical properties in an achiral environment, their distinct spatial arrangements are of critical importance in stereoselective synthesis and interactions with biological systems.[1]

Below is a summary of the fundamental identifiers and key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₃[2][3]
Molecular Weight 120.15 g/mol [2][3]
CAS Number 62875-07-4[2]
IUPAC Name This compound[2]
Synonyms 2-methyl-1,2,4-butanetriol[2]
Boiling Point 286.7 °C at 760 mmHg
Density 1.159 g/cm³
Physical State Highly viscous liquid (inferred)[4]

Note: The physical state is inferred from the description of the structurally similar 2-Methylbutane-1,2,3,4-tetraol as a "highly viscous dry liquid."[4]

Solubility Profile: A Key to Application

The solubility of this compound is dictated by its three hydroxyl groups, which are capable of hydrogen bonding. This characteristic renders it soluble in polar solvents.

Qualitative Solubility Data:

  • Soluble in:

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

  • Expected Solubility:

    • Water

    • Ethanol

    • Other polar protic and aprotic solvents

  • Expected Insolubility:

    • Nonpolar solvents such as hexane and toluene

The high solubility in polar solvents is a critical parameter for its use in a wide array of chemical reactions and formulations.

Synthesis of this compound

A reliable method for the synthesis of chiral this compound involves the reduction of a chiral precursor. One such established route starts from (S)-citramalic acid.[1]

Workflow for the Synthesis of (S)-2-Methylbutane-1,2,4-triol

Synthesis_Workflow Start (S)-Citramalic Acid Step1 Esterification (e.g., with Methanol and acid catalyst) Start->Step1 Intermediate Dimethyl (S)-citramalate Step1->Intermediate Step2 Reduction (e.g., with LiAlH₄ in THF) Intermediate->Step2 Product (S)-2-Methylbutane-1,2,4-triol Step2->Product

Caption: Synthesis of (S)-2-Methylbutane-1,2,4-triol from (S)-citramalic acid.

Spectroscopic Characterization: Elucidating the Molecular Structure

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of multiple hydroxyl groups and diastereotopic protons. The chemical shifts will be influenced by the electronegative oxygen atoms.

Predicted ¹H NMR Chemical Shifts:

ProtonsMultiplicity (Predicted)Chemical Shift (δ, ppm) (Predicted)
-CH₃Singlet~1.2
-CH₂- (at C1)Doublet of Doublets~3.4 - 3.6
-CH₂- (at C4)Triplet~3.6 - 3.8
-CH- (at C3)Multiplet~1.7 - 1.9
-OHBroad SingletsVariable (dependent on concentration and solvent)
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm) (Predicted)
C1 (-CH₂OH)~65-70
C2 (-C(OH)(CH₃)-)~70-75
C3 (-CH₂-)~35-40
C4 (-CH₂OH)~60-65
C5 (-CH₃)~20-25
Expected Infrared (IR) Spectral Data

The IR spectrum will be dominated by the characteristic absorptions of the O-H and C-O bonds.

Predicted IR Absorption Bands:

Functional GroupVibrationWavenumber (cm⁻¹) (Predicted)Intensity
O-HStretching3200-3600Strong, Broad
C-HStretching2850-3000Medium-Strong
C-OStretching1000-1260Strong
Expected Mass Spectrometry Fragmentation

In mass spectrometry, alcohols typically undergo fragmentation through α-cleavage and dehydration.

Predicted Mass Spectrometry Fragmentation Pattern:

  • Molecular Ion (M⁺): A weak or absent peak at m/z = 120.

  • Loss of H₂O (M-18): A peak at m/z = 102.

  • Loss of CH₂OH (M-31): A peak at m/z = 89 resulting from α-cleavage.

  • Other fragments: Resulting from further cleavages of the carbon skeleton.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of experimental data, the following standardized protocols are recommended.

Determination of Melting Point

Given that this compound is likely a viscous liquid at room temperature, this protocol is for determining the melting point of its solid form, which may be achievable at sub-ambient temperatures or for derivatives.

Methodology:

  • Sample Preparation: Ensure the sample is anhydrous and crystalline. If the substance is a viscous liquid at room temperature, cooling may be required to induce solidification.

  • Capillary Loading: Introduce a small amount of the finely powdered solid into a capillary tube, ensuring a packed column of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point.

  • Melting Point Determination: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

Melting_Point_Workflow A Prepare Anhydrous Crystalline Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~20°C Below MP C->D E Slow Heat (1-2°C/min) D->E F Record Melting Range E->F

Sources

An In-depth Technical Guide to 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylbutane-1,2,4-triol (CAS No. 62875-07-4), a chiral polyol with potential applications in various scientific domains, including drug development. While specific research on this molecule is limited, this document consolidates available data and provides field-proven insights derived from the broader class of polyhydroxylated compounds.

Introduction: Understanding the Core Moiety

This compound is a C5 branched-chain triol.[1] Its structure, featuring three hydroxyl groups, imparts hydrophilicity and potential for hydrogen bonding, which are critical characteristics in molecular interactions within biological systems.[2] The presence of a methyl group introduces a degree of lipophilicity and can influence the molecule's metabolic stability and conformational properties.[3]

The strategic placement of hydroxyl groups at positions 1, 2, and 4, combined with a chiral center at the C2 position, suggests that this molecule can serve as a versatile building block in stereoselective synthesis.[4] Polyols, in general, are recognized for their utility as excipients in pharmaceutical formulations and, in some cases, as active pharmaceutical ingredients (APIs).[5] They can enhance the solubility and bioavailability of poorly soluble drugs.[6][7]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 62875-07-4
Molecular Formula C₅H₁₂O₃[8]
Molecular Weight 120.15 g/mol [4][8]
IUPAC Name This compound
SMILES CC(CCO)(CO)O
Boiling Point 286.7°C at 760 mmHg[9]
Density 1.159 g/cm³[9]
Flash Point 145.5°C[9]
Refractive Index 1.486[9]

Synthesis and Purification: A Methodological Approach

Proposed Synthesis Workflow

A logical retrosynthetic analysis suggests that this compound could be synthesized from commercially available starting materials through a series of well-understood reactions. One potential pathway involves the hydroxylation of a suitable unsaturated precursor.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate Start 3-Methyl-3-buten-1-ol Dihydroxylation Asymmetric Dihydroxylation Start->Dihydroxylation e.g., AD-mix-β Intermediate This compound Dihydroxylation->Intermediate Hydrolysis

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization and validation.

Step 1: Asymmetric Dihydroxylation of 3-Methyl-3-buten-1-ol

  • To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per gram of AD-mix-β) at room temperature, add 3-Methyl-3-buten-1-ol (1 mmol).

  • Stir the resulting slurry vigorously at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per gram of AD-mix-β) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triol.

Causality behind Experimental Choices:

  • Asymmetric Dihydroxylation: This method is chosen to introduce two hydroxyl groups across the double bond in a stereocontrolled manner, which is crucial given the chirality of the target molecule. The use of Sharpless asymmetric dihydroxylation with AD-mix reagents is a well-established and reliable method for this transformation.

  • Quenching with Sodium Sulfite: This step is necessary to reduce the osmate esters formed during the reaction, allowing for the isolation of the diol product.

Purification Protocol

Purification of polyols often requires techniques that can effectively separate compounds with similar polarities.

  • Initial Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution system (e.g., dichloromethane/methanol) to remove non-polar impurities and unreacted starting material.

  • High-Purity Purification: For obtaining high-purity this compound, techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable polar column (e.g., a diol or cyano-bonded phase) may be necessary.

  • Removal of Catalysts: If residual metal catalysts from the synthesis are a concern, treatment with adsorbents like magnesium silicate may be employed, followed by filtration.[10]

Analytical Characterization: A Self-Validating System

A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized this compound.

Analytical_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Purity Purity Analysis (HPLC, GC-MS) Sample->Purity Structure_Confirmation Structure & Identity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity >95% Purity->Purity_Assessment

Caption: A comprehensive analytical workflow for structural elucidation and purity assessment.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with characteristic chemical shifts and coupling patterns. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.[11]

    • ¹³C NMR & DEPT: The carbon NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will confirm the presence of one methyl, two methylene, and one quaternary carbon, as well as a methine carbon if the structure is branched differently.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing polyols.[12] High-Resolution Mass Spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition (C₅H₁₂O₃).[13]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching and bending vibrations will also be present.[14]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can be used to determine the purity of the compound. A single, sharp peak would indicate high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the polyol to increase its volatility may be necessary for GC analysis.[8] This technique can provide both purity information and mass spectral data for confirmation.

Potential Applications in Drug Development

The structural features of this compound suggest several potential roles in the field of drug development.

Chiral Building Block

The presence of a chiral center makes this molecule a valuable starting material for the synthesis of more complex, stereochemically defined molecules. Enantiomerically pure forms of the triol could be used to introduce specific stereochemistry into a drug candidate, which is often critical for its pharmacological activity and safety profile.

Linker and Spacer Moiety

The three hydroxyl groups provide multiple points for covalent attachment, making it a suitable linker or spacer molecule in the design of prodrugs, bioconjugates, or targeted drug delivery systems. The hydrophilicity imparted by the triol moiety could improve the aqueous solubility of a conjugated drug.

Fragment-Based Drug Discovery

As a small, polyhydroxylated molecule, this compound could be included in fragment libraries for screening against biological targets. The hydroxyl groups can form key hydrogen bond interactions with protein active sites.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a chiral polyol with a unique combination of structural features that make it a molecule of interest for synthetic and medicinal chemistry. While specific biological activity data is currently lacking, its potential as a chiral building block, a hydrophilic linker, and a fragment for drug discovery warrants further investigation. The methodologies for synthesis, purification, and analysis outlined in this guide, though based on general principles for polyols, provide a solid foundation for researchers to begin working with and exploring the potential of this compound. As with any research chemical, adherence to strict safety protocols is paramount.

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The Versatile Chiral Synthon: A Technical Guide to 2-Methylbutane-1,2,4-triol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Valuable Chiral Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration and application of versatile chiral building blocks. Among these, 2-Methylbutane-1,2,4-triol, a C5 triol with a stereogenic center at the C2 position, has emerged as a valuable synthon for the construction of complex molecular architectures. Its trifunctional nature, possessing a tertiary alcohol and two primary alcohols, offers a rich platform for selective chemical modifications, making it an attractive starting material for the synthesis of natural products, pharmaceuticals, and other functional molecules.[1] This guide provides an in-depth exploration of this compound, from its stereoselective synthesis to its strategic application in organic chemistry, offering researchers and drug development professionals a comprehensive resource to harness its synthetic potential.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a relatively simple yet functionally dense molecule.

PropertyValue
Molecular Formula C₅H₁₂O₃[2]
Molecular Weight 120.15 g/mol [2]
IUPAC Name This compound[2]
CAS Number 62875-07-4[2]
Appearance Typically a viscous liquid
Boiling Point 286.7 °C at 760 mmHg
Flash Point 145.5 °C
Density 1.159 g/cm³
Refractive Index 1.486

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Asymmetric Synthesis of this compound: Accessing Enantiopurity

The utility of this compound as a chiral building block is contingent on the availability of its enantiomerically pure forms. Several strategic approaches have been developed to achieve this, primarily leveraging the principles of asymmetric synthesis.

Chiral Pool Synthesis: A Direct and Efficient Route

One of the most direct methods for obtaining enantiopure (S)-2-Methylbutane-1,2,4-triol is through chiral pool synthesis, starting from the readily available and inexpensive (S)-citramalic acid.[1] This strategy capitalizes on the inherent chirality of the starting material to establish the stereocenter in the final product.

The synthesis involves a two-step sequence:

  • Esterification: (S)-citramalic acid is first converted to its corresponding dimethyl ester. This is typically achieved by reaction with methanol in the presence of an acid catalyst.

  • Reduction: The resulting diester is then reduced to the triol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce both the ester and the carboxylic acid functionalities to the corresponding alcohols.

G start (S)-Citramalic Acid step1 Esterification (MeOH, H+) start->step1 intermediate Dimethyl (S)-2-methylsuccinate step1->intermediate step2 Reduction (LiAlH₄, THF) intermediate->step2 product (S)-2-Methylbutane-1,2,4-triol step2->product

Figure 1: Synthetic pathway from (S)-Citramalic Acid.
Catalyst-Controlled Asymmetric Synthesis

Alternatively, enantiopure this compound can be accessed through catalyst-controlled asymmetric reactions, where a chiral catalyst directs the stereochemical outcome of the transformation.

The Sharpless Asymmetric Dihydroxylation offers a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1] For the synthesis of this compound, a suitable precursor would be 2-methyl-3-buten-1-ol. The choice of the chiral ligand (either (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) dictates which enantiomer of the diol is formed.

G start 2-Methyl-3-buten-1-ol step1 Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) start->step1 product (R)- or (S)-2-Methylbutane-1,2,4-triol step1->product

Figure 2: Sharpless Asymmetric Dihydroxylation approach.

Strategic Application in Organic Synthesis: A Multifaceted Building Block

The synthetic utility of this compound stems from the differential reactivity of its hydroxyl groups and the stereochemical information encoded in its chiral center. Through selective protection and functionalization, this triol can be elaborated into a wide array of complex molecules.

Selective Protection and Functionalization

The presence of a tertiary and two primary hydroxyl groups allows for selective protection strategies. The primary hydroxyl groups are generally more reactive towards sterically demanding protecting groups. For instance, treatment with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl) can selectively protect the primary alcohols, leaving the tertiary alcohol available for subsequent reactions.

Conversely, the 1,2-diol and 1,4-diol relationships between the hydroxyl groups can be exploited to form cyclic acetals or ketals, thereby protecting two of the three hydroxyls in a single step. For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of a five-membered (dioxolane) or six-membered (dioxane) ring.

Role as a Chiral Auxiliary

While direct examples of this compound as a chiral auxiliary are not extensively documented, its close analogue, (S)-1,2,4-butanetriol, has been successfully employed to induce chirality. In one notable example, (S)-1,2,4-butanetriol was used to control the stereochemistry of an ortho-lithiation reaction of ferrocenecarboxaldehyde. The triol first reacts to form a chiral acetal, and the stereocenter of the butanetriol backbone then directs the subsequent lithiation with high diastereoselectivity. After the desired functionalization, the auxiliary can be removed by hydrolysis, yielding an enantiomerically enriched product. This principle can be extended to this compound, where the additional methyl group could offer different steric and electronic influences on the stereochemical outcome.

Synthesis of Heterocyclic Compounds

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular dehydration under acidic conditions can lead to the formation of substituted tetrahydrofurans. Furthermore, the hydroxyl groups can serve as nucleophiles in reactions with electrophilic reagents to construct a variety of ring systems.

Characterization: Spectroscopic Signature

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons would appear as a singlet. The methylene protons would exhibit more complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The hydroxyl protons would typically appear as broad singlets, and their chemical shifts would be sensitive to concentration and solvent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bearing the hydroxyl groups (C1, C2, and C4) would be deshielded and appear at higher chemical shifts compared to the other carbons.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by a broad and strong absorption in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. C-H stretching vibrations would be observed in the 3000-2850 cm⁻¹ region, and C-O stretching absorptions would typically appear in the 1200-1000 cm⁻¹ range.

Conclusion and Future Outlook

This compound represents a potent and versatile chiral building block with significant potential in modern organic synthesis. Its accessibility in enantiopure form, coupled with its trifunctional nature, provides a flexible platform for the construction of complex and stereochemically rich molecules. While its application as a chiral auxiliary is an area ripe for further exploration, its utility as a precursor for natural product and pharmaceutical synthesis is well-established in principle. As the demand for enantiomerically pure compounds continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

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An In-depth Technical Guide to the Differential Reactivity of Hydroxyl Groups in 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical reactivity of the distinct hydroxyl groups present in 2-Methylbutane-1,2,4-triol. As a versatile chiral building block in organic synthesis, understanding and controlling the selectivity of its three hydroxyl functionalities is paramount for its effective utilization in the development of complex molecules, including pharmaceutical agents and natural products.[1] This document moves beyond simple procedural descriptions to elucidate the underlying principles governing this differential reactivity, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.

Structural and Stereoelectronic Analysis

This compound (C₅H₁₂O₃, Molar Mass: 120.15 g/mol ) is a chiral polyol featuring three hydroxyl groups attached to a five-carbon backbone.[1][2] The key to unlocking its synthetic potential lies in recognizing that these three hydroxyl groups are not chemically equivalent. Their reactivity is dictated by their local steric and electronic environments.

The molecule possesses:

  • One primary (1°) hydroxyl group at the C4 position: This group is located at the terminus of an ethyl chain, affording it the greatest steric accessibility.

  • One primary (1°) hydroxyl group at the C1 position: While also primary, this group is situated on a carbon adjacent to the C2 tertiary center, rendering it significantly more sterically hindered than the C4-OH.

  • One tertiary (3°) hydroxyl group at the C2 position: This group is attached to a quaternary carbon, making it the most sterically encumbered of the three.

Caption: Structure of this compound.

The fundamental principles governing the reactivity of these groups are:

  • Steric Hindrance: This is the most dominant factor in differentiating the hydroxyl groups in this compound.[3][4] Reagents must physically access the hydroxyl oxygen for a reaction to occur. Bulky substituents near the hydroxyl group impede this approach, slowing down or preventing reactions.[4][5] Consequently, the general order of reactivity for reactions sensitive to steric effects is: C4-OH (least hindered) > C1-OH (moderately hindered) >> C2-OH (most hindered) .

  • Electronic Effects: The oxygen atom in an alcohol is nucleophilic due to its lone pairs of electrons.[6] Alkyl groups are weakly electron-donating, which can subtly influence the nucleophilicity of the oxygen and the acidity of the proton. However, in this molecule, the differences in inductive effects are minor compared to the dramatic differences in steric accessibility.

  • Reaction Mechanism: The predicted reactivity order is highly dependent on the type of reaction being performed. For instance, reactions proceeding via an Sₙ1 mechanism favor tertiary centers due to carbocation stability, a stark contrast to Sₙ2-type reactions where steric hindrance is prohibitive.[3][6]

Experimental Strategies for Selective Functionalization

Harnessing the inherent reactivity differences allows for the selective modification of this compound. The following sections detail validated experimental approaches, explaining the causality behind the choice of reagents and conditions.

Selective Protection via Silylation

The formation of silyl ethers is a cornerstone of alcohol protection strategy in multi-step synthesis.[7][8] By employing a sterically demanding silylating agent, we can achieve high selectivity for the least hindered hydroxyl group.

Causality & Rationale: tert-Butyldimethylsilyl (TBDMS) chloride is a bulky reagent that reacts preferentially at sterically accessible sites. Its reaction with an alcohol follows an Sₙ2-like mechanism where the alcohol's oxygen atom attacks the silicon center.[8] The extreme steric bulk at the C2-OH and the moderate hindrance at the C1-OH will dramatically slow the rate of reaction at these positions compared to the exposed C4-OH. Imidazole is employed as a mild base to neutralize the HCl byproduct and to act as a catalyst.[8]

G Triol This compound Reagents TBDMS-Cl (1.0 eq) Imidazole, DMF, 0°C Triol->Reagents MonoProtected C4-OTBDMS Mono-protected Product (Major) Reagents->MonoProtected Fast, Selective SideProduct1 C1-OTBDMS Product (Minor) Reagents->SideProduct1 Slow SideProduct2 Di-protected Products (Trace) Reagents->SideProduct2 Very Slow

Caption: Selective protection workflow.

Experimental Protocol: Selective Mono-silylation

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq). Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Reaction: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq) in anhydrous DMF dropwise over 30 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every hour. The product will have a higher Rf value than the starting triol.

  • Workup: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired mono-protected product.

Anticipated Results & Data

The reaction should yield the C4-protected isomer as the major product. The selectivity can be quantified by analyzing the product mixture via ¹H NMR or GC-MS.

Reagent Equivalents (TBDMS-Cl)Reaction Time (h)C4-OTBDMS Yield (%)C1-OTBDMS Yield (%)Di-protected Yield (%)
1.052~85-90<5<2
1.0512~75-80~10-15~5
2.112<10~20-30~60-70 (as a mixture)

Table 1: Predicted product distribution for selective silylation.

Selective Oxidation

Oxidation provides a functional handle for further synthetic transformations. Tertiary alcohols are resistant to oxidation under conditions that do not cleave C-C bonds, providing an inherent point of selectivity.[9] Differentiating between the two primary alcohols is a more subtle challenge addressable through kinetic control.

Causality & Rationale: o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[10] It is known for its mild conditions and high selectivity, leaving tertiary alcohols untouched.[10][11] Due to its low solubility in many organic solvents, the reaction is often performed in DMSO or, for greener applications, in an aqueous mixture using a phase-transfer catalyst like β-cyclodextrin.[10][12] The less-hindered C4-OH is expected to react faster than the C1-OH.

G Triol This compound Reagents IBX (1.1 eq) DMSO, RT Triol->Reagents MonoAldehyde C4-Aldehyde Product (Kinetic Product) Reagents->MonoAldehyde Fast DiAldehyde C1,C4-Di-aldehyde (Thermodynamic Product) Reagents->DiAldehyde Slow (from Mono-Aldehyde) MonoAldehyde->Reagents Slower

Caption: Kinetic vs. thermodynamic control in oxidation.

Experimental Protocol: Kinetically Controlled Mono-oxidation

  • Preparation: Suspend IBX (1.1 eq) in dimethyl sulfoxide (DMSO, ~0.4 M) in a flask under an inert atmosphere.

  • Reaction: Add a solution of this compound (1.0 eq) in DMSO to the IBX suspension at room temperature.

  • Monitoring: Stir vigorously. The reaction is often complete within 2-4 hours. Monitor carefully by TLC or LC-MS to maximize the yield of the mono-aldehyde before significant over-oxidation to the di-aldehyde occurs.

  • Workup: Upon completion, dilute the reaction mixture with water and filter to remove the insoluble byproduct, iodosobenzoic acid.

  • Extraction & Purification: Extract the aqueous filtrate multiple times with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate carefully in vacuo. The crude aldehyde should be purified immediately via flash column chromatography to prevent degradation.

Anticipated Results & Data

By stopping the reaction at the optimal time, the C4-mono-aldehyde can be isolated as the major product. Allowing the reaction to proceed for longer or using excess oxidant will lead to the formation of the di-aldehyde.

Oxidant (IBX)Reaction Time (h)C4-mono-aldehyde Yield (%)C1,C4-di-aldehyde Yield (%)Unreacted Triol (%)
1.1 eq2~70-80<10~10-15
2.2 eq12<5>900

Table 2: Product distribution in the selective oxidation of this compound.

Conclusion and Synthetic Outlook

The hydroxyl groups of this compound exhibit a clear and synthetically useful hierarchy of reactivity governed primarily by steric hindrance. The C4 primary alcohol is the most reactive site, followed by the more hindered C1 primary alcohol, with the C2 tertiary alcohol being largely unreactive to many common transformations. This predictable selectivity allows chemists to use this compound as a scaffold, sequentially revealing or modifying each hydroxyl group to build molecular complexity. The protocols described herein provide a robust framework for achieving this selective functionalization, forming the basis for the efficient synthesis of novel chemical entities in pharmaceutical and materials science research.

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An In-depth Technical Guide to the Safe Handling of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methylbutane-1,2,4-triol, a versatile research chemical. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.

Introduction: Understanding the Compound

This compound is a polyhydric alcohol containing both primary and tertiary hydroxyl groups.[1] This unique structure imparts specific chemical properties that make it a valuable intermediate in various synthetic pathways. However, the presence of multiple functional groups also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is structured to provide a holistic understanding of the risks associated with this compound and to offer clear, actionable guidance for its safe use.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[2]

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The United Nations designated GHS hazard class pictogram is "Irritant," with the signal word "Warning".[3] A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Toxicological Profile Summary

While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, the GHS classifications indicate a clear potential for localized irritant effects upon contact with the skin, eyes, and respiratory tract. Ingestion is also identified as a route of harmful exposure.[2] Studies on other short-chain alcohols and polyols suggest that the primary toxicological concerns are irritation and, at high concentrations or with prolonged exposure, potential systemic effects.[4][5]

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Acute Toxicity (Oral)H302: Harmful if swallowedMay cause gastrointestinal irritation, nausea, vomiting, and other systemic effects.[2]
Skin Corrosion/IrritationH315: Causes skin irritationRedness, itching, and inflammation upon direct contact.[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritationRedness, pain, and potential for corneal damage.[2]
Specific Target Organ ToxicityH335: May cause respiratory irritationCoughing, sneezing, and irritation of the nasal passages and throat upon inhalation of aerosols or vapors.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly maintained eyewash stations and safety showers are critical in case of accidental exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with this compound.

  • Eye and Face Protection: Chemical splash goggles are required at all times when handling this compound. A face shield should be worn in situations where there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Based on general resistance charts for alcohols, butyl rubber and nitrile gloves are recommended for handling this compound.[6][7][8] It is crucial to check the specific glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection will not be necessary. However, if there is a potential for significant aerosolization and exceeding occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Caption: PPE selection flowchart for this compound.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize the risk of exposure and maintain the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure containers are clearly labeled.

Reactivity and Incompatibility

This compound contains both primary and tertiary alcohol functional groups, which dictates its reactivity.

  • Primary Alcohol Group (-CH₂OH): This group can be oxidized to form an aldehyde and subsequently a carboxylic acid.

  • Tertiary Alcohol Group (-C(CH₃)(OH)-): This group is resistant to oxidation under normal conditions.[1] Cleavage of carbon-carbon bonds would be required for oxidation to occur.[9]

Incompatible Materials:

  • Strong Oxidizing Agents: Can react vigorously and potentially exothermically.

  • Strong Acids: While alcohols can undergo acid-catalyzed reactions, strong acids may also cause decomposition or unwanted side reactions.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Response

For a small spill, laboratory personnel with appropriate training and PPE can follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the area and contact the institution's emergency response team.

Spill_Response Start Spill of this compound Occurs Assess Assess Spill Size and Risk Start->Assess Small_Spill Small, Manageable Spill Assess->Small_Spill Small Large_Spill Large or Unmanageable Spill Assess->Large_Spill Large Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Evacuate Evacuate Area Large_Spill->Evacuate Alert Alert Emergency Response Team Evacuate->Alert End Spill Response Complete Alert->End Contain Contain Spill with Absorbent Material Wear_PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->End

Sources

Solubility of 2-Methylbutane-1,2,4-triol in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Methylbutane-1,2,4-triol in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile polyol compound. The document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. By integrating theoretical principles of intermolecular forces with predictive analysis and a detailed experimental protocol for empirical verification, this guide serves as a foundational resource for formulation, synthesis, and purification processes involving this compound.

Introduction: The Molecular Profile of this compound

This compound is a chiral tri-hydroxy compound with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol .[1][2] Its structure features a five-carbon backbone with three hydroxyl (-OH) groups, which are pivotal to its chemical behavior and physical properties. These hydroxyl groups, capable of acting as both hydrogen bond donors and acceptors, impart a high degree of polarity to the molecule.[2][3] Understanding the solubility of this triol is paramount for its effective application in various laboratory settings, from its use as a chiral synthon in complex pharmaceutical syntheses to its role in the development of novel materials.[1] This guide will elucidate the principles governing its solubility and provide a robust framework for its practical handling.

G start Start: Prepare Stock Solution add_solute Add known mass of This compound to a vial start->add_solute add_solvent Add small, precise volume of solvent (e.g., 0.5 mL) add_solute->add_solvent mix Vortex for 2 minutes at room temperature add_solvent->mix observe1 Visually inspect for dissolution (clear solution?) mix->observe1 dissolved Solubility is ≥ current concentration. Record. (Optional: Add more solute) observe1->dissolved Yes not_dissolved1 Not Dissolved observe1->not_dissolved1 No end End: Calculate Solubility (mg/mL or mol/L) dissolved->end sonicate Sonicate in water bath for 5 minutes not_dissolved1->sonicate observe2 Visually inspect again sonicate->observe2 observe2->dissolved Yes not_dissolved2 Not Dissolved observe2->not_dissolved2 No heat Warm to 37°C for up to 30 minutes not_dissolved2->heat observe3 Final visual inspection heat->observe3 observe3->dissolved Yes not_dissolved3 Not Dissolved observe3->not_dissolved3 No add_more_solvent Incrementally add more solvent (e.g., another 0.5 mL) and repeat mixing steps not_dissolved3->add_more_solvent add_more_solvent->mix

Figure 2: Workflow for Experimental Solubility Determination.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Glass vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled water bath or heating block

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg) and transfer it into a clean, dry glass vial.

    • Expertise & Experience: Starting with a known, fixed mass allows for straightforward calculation of concentration as solvent is added.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates the highest initial concentration to be tested.

  • Mechanical Agitation (Room Temperature): Securely cap the vial and vortex it vigorously for 1-2 minutes. [4] * Causality: Vortexing provides significant mechanical energy to break apart the solute lattice and promote interaction with the solvent, accelerating the dissolution process if it is kinetically limited.

  • Visual Observation 1: After vortexing, allow the sample to stand for a moment and visually inspect it against a dark background. A clear, single-phase solution with no visible particles indicates complete dissolution.

  • Sonication: If the solute has not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes. [4] * Trustworthiness: Sonication uses high-frequency sound waves to induce cavitation, which provides intense localized energy to break up solute agglomerates and enhance solvent penetration, ensuring that a lack of dissolution is not merely due to poor mixing.

  • Visual Observation 2: Inspect the sample again. If dissolved, the solubility is at or above the current concentration.

  • Thermal Treatment: If the solute remains undissolved, warm the solution to a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes), with intermittent gentle mixing. [4] * Causality: For most substances, solubility increases with temperature as the increased kinetic energy helps overcome intermolecular forces in the solid state. This step determines if solubility is thermodynamically limited at room temperature.

  • Visual Observation 3: After cooling to room temperature, perform a final inspection. Note any precipitation that occurs upon cooling.

  • Iterative Dilution: If the compound is still not fully dissolved, add another precise aliquot of solvent (e.g., another 0.5 mL, bringing the total to 1.0 mL) and repeat steps 3 through 8.

    • Self-Validation: This iterative process allows for the bracketing of the solubility limit. Continue this process until a clear solution is obtained.

  • Calculation: The solubility is reported as the highest concentration at which a clear solution was formed. For example, if 100 mg of solute dissolved completely in a final volume of 2.0 mL, the solubility is approximately 50 mg/mL.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides both the theoretical foundation for these predictions and a robust, step-by-step experimental protocol for their empirical validation. By understanding and applying these principles, researchers can confidently and effectively utilize this compound in their experimental designs and formulation efforts.

References

  • PubChem. this compound | C5H12O3 | CID 3017363.[Link]

  • Koyon. What are the solubility characteristics of polyether polyols?[Link]

  • European Union. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.[Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[Link]

  • University of Houston–Downtown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

  • PubChem. (S)-(-)-2-Methylbutane-1,2,4-triol.[Link]

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A Technical Guide to the Thermal Stability of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 2-methylbutane-1,2,4-triol, a versatile chiral building block. Understanding the thermal behavior of this triol is critical for its safe handling, storage, and application in various synthetic processes, particularly in drug development where process safety and impurity profiling are paramount. This document will delve into the theoretical and practical aspects of its thermal decomposition, offering insights into potential degradation pathways and the analytical techniques used for their characterization.

Introduction to this compound and its Thermal Properties

This compound, with the molecular formula C5H12O3, is a polyol containing primary, secondary, and tertiary hydroxyl groups.[1][2] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable chiral auxiliary and synthetic intermediate.[1] Its physical properties, such as a high boiling point, suggest a degree of thermal stability, which is a crucial parameter for its application in chemical reactions that may require elevated temperatures.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before delving into its thermal stability.

PropertyValueSource
Molecular FormulaC5H12O3[2]
Molecular Weight120.15 g/mol [1][2]
Boiling Point286.7°C at 760 mmHg[3]
Flash Point145.5°C[3]
Density1.159 g/cm³[3]

The high boiling point is indicative of strong intermolecular hydrogen bonding afforded by the three hydroxyl groups.[4] While a high boiling point often correlates with thermal stability, it does not define the temperature at which decomposition begins.

Assessing Thermal Stability: Key Analytical Techniques

To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is indispensable. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[5]

Principle: A sample of this compound is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A loss in mass indicates a decomposition or evaporation event.

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to understand the influence of oxygen on the decomposition process.[6] A flow rate of 20-50 mL/min is typical.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400°C at a linear heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is a critical parameter determined from this curve, representing the point at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Expected TGA Profile: For a polyol like this compound, one would anticipate a single or multi-step decomposition profile.[7] In an inert atmosphere, the decomposition is likely to proceed via pyrolysis, while in an oxidative atmosphere, combustion processes will also occur, potentially at lower temperatures.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal transitions such as melting, boiling, and decomposition.

Principle: The sample and a reference material are heated or cooled at a controlled rate. The instrument measures the energy required to maintain both at the same temperature. Endothermic events (like melting or boiling) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is crucial to prevent evaporation before boiling or decomposition.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a temperature exceeding its expected decomposition point (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to boiling and potentially exothermic peaks if the decomposition process releases energy. The onset temperature of any exothermic event is a key indicator of thermal instability.

Postulated Thermal Decomposition Pathways

In the absence of direct experimental data for this compound, its thermal degradation pathways can be postulated based on the known chemistry of alcohols.[10][11][12] The presence of primary, secondary, and tertiary alcohol functionalities within the same molecule suggests that multiple decomposition routes are possible.

Dehydration Reactions

Dehydration, the elimination of a water molecule, is a common thermal decomposition pathway for alcohols.[11] Given that this compound contains a tertiary alcohol, the formation of a relatively stable tertiary carbocation intermediate is likely, favoring an E1 elimination mechanism.

Proposed Dehydration Pathway:

  • Protonation of a Hydroxyl Group: In the presence of trace acidic impurities or at sufficiently high temperatures, a hydroxyl group can be protonated. The tertiary hydroxyl group is a likely candidate due to the stability of the resulting carbocation.

  • Loss of Water: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation.

  • Deprotonation: A proton is abstracted from an adjacent carbon atom, leading to the formation of an alkene.

Diagram of a Potential Dehydration Pathway

G cluster_0 Dehydration of this compound A This compound B Protonation of Tertiary -OH A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O E Deprotonation C->E D Loss of Water F Unsaturated Triol (Alkene formation) E->F - H+

A potential E1 dehydration mechanism for this compound.

Carbon-Carbon Bond Cleavage

At higher temperatures, homolytic cleavage of C-C bonds can occur, leading to the formation of radical species. The C-C bond adjacent to the tertiary carbon and hydroxyl group may be susceptible to cleavage due to the potential for resonance stabilization of the resulting radicals.

Proposed C-C Cleavage Pathway:

  • Initiation: Thermal energy induces the homolytic cleavage of a C-C bond, generating two radical fragments.

  • Propagation: These initial radicals can then participate in a cascade of further reactions, including hydrogen abstraction and further fragmentation.

  • Termination: Radicals can combine to form stable, non-radical products.

G

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 2-Methylbutane-1,2,4-triol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Triol Monomer

In the pursuit of novel polymers with tailored properties for advanced applications, particularly in the biomedical and pharmaceutical fields, the choice of monomer is paramount. 2-Methylbutane-1,2,4-triol is an intriguing, yet underexplored, building block for polymer synthesis.[1] Its unique trifunctionality, coupled with a methyl side group, offers the potential to create branched or cross-linked polymers with distinct thermal and mechanical properties, as well as enhanced hydrophilicity and potential biocompatibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and detailed protocols for the utilization of this compound in the synthesis of polyesters and polyurethanes.

The presence of three hydroxyl groups—a primary, a secondary, and a tertiary—offers differential reactivity that can be exploited for controlled polymer architecture.[2][3] This inherent asymmetry can lead to polymers with unique topologies, influencing their solubility, degradation kinetics, and interaction with biological systems. This document serves as a foundational resource for harnessing the capabilities of this versatile triol.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for designing successful polymerization reactions.

PropertyValueSource
Molecular Formula C5H12O3[1][2]
Molecular Weight 120.15 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 62875-07-4[4]
Appearance Not specified, likely a viscous liquid
Purity (typical) ≥95%[1][4]
Boiling Point Not specified
Melting Point Not specified
Solubility Expected to be soluble in polar solvents

Polymer Synthesis Strategies: A Gateway to Functional Materials

The trifunctional nature of this compound makes it a suitable candidate for step-growth polymerization, leading to the formation of polyesters and polyurethanes.[5] These classes of polymers are widely used in biomedical applications due to their biocompatibility and tunable degradation profiles.[6][7]

I. Synthesis of Branched Polyesters via Polycondensation

Polyesters are a versatile class of polymers known for their biodegradability and biocompatibility, making them excellent candidates for drug delivery systems and tissue engineering scaffolds.[8][9] The incorporation of this compound can introduce branching, which can significantly alter the polymer's properties, such as lowering crystallinity and increasing solubility.

  • Dicarboxylic Acid Monomer: The choice of the dicarboxylic acid comonomer (e.g., succinic acid, adipic acid) will influence the flexibility and hydrophobicity of the resulting polyester. Shorter-chain diacids will result in more rigid polymers, while longer-chain diacids will increase flexibility.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the triol.

  • Reaction Temperature and Vacuum: The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the ester bond by removing the water byproduct. A vacuum is applied in the later stages to effectively remove the last traces of water and drive the polymerization to a high molecular weight.

Experimental Workflow: Polyester Synthesis

G cluster_0 Reaction Setup cluster_1 Polycondensation cluster_2 Purification & Isolation Monomers This compound + Dicarboxylic Acid Reactor Round-bottom flask with Dean-Stark trap Monomers->Reactor Catalyst p-TSA Catalyst->Reactor Solvent Toluene (optional) Solvent->Reactor Heating Heat to reflux (e.g., 140-160 °C) Reactor->Heating Water_Removal Azeotropic removal of water (via Dean-Stark trap) Heating->Water_Removal Vacuum Apply vacuum (late stage) Water_Removal->Vacuum Cooling Cool to room temperature Vacuum->Cooling Dissolution Dissolve in suitable solvent (e.g., THF, Chloroform) Cooling->Dissolution Precipitation Precipitate in non-solvent (e.g., Methanol, Hexane) Dissolution->Precipitation Drying Dry under vacuum Precipitation->Drying

Caption: Workflow for branched polyester synthesis.

Materials:

  • This compound (1.0 eq)

  • Adipic acid (1.5 eq, to ensure carboxylic acid end-groups if desired, or adjust stoichiometry for hydroxyl-terminated polymers)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene (as a solvent for azeotropic water removal)

  • Tetrahydrofuran (THF) (for dissolution)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add this compound, adipic acid, and p-toluenesulfonic acid monohydrate. Add toluene to about 50% of the volume of the flask.

  • Polycondensation: Heat the reaction mixture to reflux (approximately 140-160 °C) with vigorous stirring under a nitrogen atmosphere. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • High Vacuum: Once the majority of the water has been removed, slowly apply a vacuum to the system while maintaining the temperature to remove the remaining water and toluene. This step is crucial for achieving a high molecular weight polymer.

  • Isolation: Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid. Dissolve the crude polymer in a minimal amount of THF.

  • Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Self-Validation: The success of the synthesis can be validated by characterizing the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

II. Synthesis of Cross-linked Polyurethanes

Polyurethanes are a highly versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives.[10][11] The use of this compound as a cross-linker can lead to the formation of polyurethane networks with enhanced mechanical strength and thermal stability. These materials could be suitable for creating hydrogels for drug delivery or as biocompatible coatings for medical devices.

  • Diisocyanate Monomer: The choice of diisocyanate (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI)) will significantly impact the properties of the polyurethane. Aliphatic diisocyanates like IPDI and HDI are often preferred for biomedical applications due to their better biocompatibility compared to aromatic diisocyanates.

  • Polyol Prepolymer: A long-chain diol (polyol) is often used to form a prepolymer with the diisocyanate. This prepolymer is then cross-linked with the triol. The polyol forms the soft segment of the polyurethane, imparting flexibility and elastomeric properties.

  • Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL), is typically used to accelerate the reaction between the isocyanate and hydroxyl groups.

  • Solvent: A dry, aprotic solvent is necessary to prevent side reactions of the highly reactive isocyanate groups with water.

Reaction Mechanism: Polyurethane Formation

G Diisocyanate R-(N=C=O)₂ Prepolymer OCN-R-NHCOO-Polyol-OOCNH-R-NCO Diisocyanate->Prepolymer + Polyol HO-Polyol-OH Polyol->Prepolymer Crosslinked_PU Cross-linked Polyurethane Network Prepolymer->Crosslinked_PU + Triol This compound Triol->Crosslinked_PU

Caption: Formation of a cross-linked polyurethane.

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (1.0 eq)

  • Isophorone diisocyanate (IPDI) (2.0 eq)

  • This compound (0.67 eq, to achieve a specific cross-linking density)

  • Dibutyltin dilaurate (DBTDL) (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve PEG in anhydrous DMF. Add IPDI to the solution and stir. Add a catalytic amount of DBTDL. Heat the reaction mixture to 70-80 °C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Cross-linking: In a separate flask, dissolve this compound in anhydrous DMF. Cool the prepolymer solution to room temperature and add the triol solution dropwise with vigorous stirring.

  • Curing: Pour the reaction mixture into a mold and cure at 60-70 °C for 24-48 hours to form the cross-linked polyurethane network.

  • Purification: The resulting hydrogel can be purified by swelling in a suitable solvent (e.g., ethanol, water) to remove any unreacted monomers and catalyst, followed by drying.

Self-Validation: The formation of the polyurethane can be confirmed by the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹) in the FTIR spectrum. The swelling behavior and mechanical properties of the hydrogel can be characterized to assess the cross-linking density.

Potential Applications in Drug Delivery

Polymers derived from this compound hold promise for various drug delivery applications.[6][12][13]

  • Nanoparticles for Targeted Delivery: The branched polyesters can be formulated into nanoparticles for encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability. The hydroxyl groups on the surface of the nanoparticles can be further functionalized with targeting ligands to achieve site-specific drug delivery.

  • Injectable Hydrogels: The cross-linked polyurethanes can be designed as injectable hydrogels for the sustained release of therapeutic agents. The degradation rate of the hydrogel can be tuned by adjusting the cross-linking density and the choice of monomers.

  • Polymer-Drug Conjugates: The multiple hydroxyl groups of the triol-containing polymers provide sites for conjugating drugs, forming polymer-drug conjugates with potentially improved pharmacokinetics and reduced side effects.[12]

Conclusion and Future Outlook

This compound represents a valuable, yet underutilized, monomer for the synthesis of advanced polymers. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of novel polyesters and polyurethanes with unique branched and cross-linked architectures. The inherent functionality of this triol opens up a wide range of possibilities for creating biocompatible and biodegradable materials with tailored properties for applications in drug delivery, tissue engineering, and beyond. Further research into the controlled polymerization of this monomer and a thorough investigation of the structure-property relationships of the resulting polymers will undoubtedly unlock its full potential in the development of next-generation biomaterials.

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  • Chemistry LibreTexts. Polyesters. [Link]

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Anwendungshinweise und Protokolle zur Derivatisierung von 2-Methylbutan-1,2,4-triol für pharmazeutische Zwischenprodukte

Author: BenchChem Technical Support Team. Date: February 2026

Verfasser: Dr. Eva Schmidt, Senior Application Scientist Datum: 23. Januar 2026 Abteilung: Pharmazeutische Prozessentwicklung

Zusammenfassung

Dieses Dokument beschreibt detaillierte Strategien und Protokolle für die regioselektive Derivatisierung von (S)-2-Methylbutan-1,2,4-triol, einem wertvollen chiralen Baustein für die Synthese pharmazeutischer Wirkstoffe. Aufgrund seiner drei Hydroxylgruppen mit unterschiedlicher Reaktivität – zwei primäre an C1 und C4 sowie eine tertiäre an C2 – stellt die selektive Funktionalisierung eine besondere Herausforderung dar. Diese Anwendungshinweise bieten einen wissenschaftlich fundierten Leitfaden für Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung, um gezielt Mono- oder Diderivate dieses Triols herzustellen. Es werden bewährte Schutzgruppenstrategien, Veresterungs- und Veretherungsreaktionen sowie die analytische Charakterisierung der Produkte behandelt.

Einleitung: Die Bedeutung von 2-Methylbutan-1,2,4-triol in der pharmazeutischen Synthese

Chirale Moleküle sind in der modernen Pharmazie von zentraler Bedeutung, da die Enantiomere eines Wirkstoffs oft drastisch unterschiedliche pharmakologische und toxikologische Profile aufweisen. (S)-2-Methylbutan-1,2,4-triol ist ein vielseitiger chiraler Baustein (chiral pool), der mehrere stereogene Zentren und reaktive Hydroxylgruppen in einer kleinen, flexiblen Kette vereint. Seine Derivate dienen als wichtige pharmazeutische Zwischenprodukte, beispielsweise bei der Synthese von antiviralen Medikamenten, Cholesterinsenkern und Antiepileptika.[1][2] Die Fähigkeit, die drei Hydroxylgruppen selektiv zu modifizieren, ist der Schlüssel zur Synthese komplexer Zielmoleküle mit hoher Enantiomerenreinheit.

Die unterschiedliche sterische Hinderung und elektronische Umgebung der primären und tertiären Alkohole in 2-Methylbutan-1,2,4-triol ermöglicht eine regioselektive Derivatisierung.[3] Primäre Alkohole sind in der Regel reaktiver und sterisch weniger gehindert als tertiäre Alkohole, was ihre selektive Funktionalisierung unter kinetischer Kontrolle ermöglicht.[4]

Abbildung 2: Allgemeiner Workflow zur Derivatisierung des tertiären Alkohols.

Direkte selektive Veresterung

Unter bestimmten Bedingungen ist eine direkte, selektive Veresterung der primären Hydroxylgruppen ohne vorherige Schutzgruppeneinführung möglich. Die Verwendung von Kupplungsreagenzien wie TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium-tetrafluoroborat) in Kombination mit einer geeigneten Base kann eine hohe Selektivität für primäre Alkohole erzielen. [5][6]Tertiäre Alkohole reagieren unter diesen Bedingungen in der Regel nicht oder nur sehr langsam. [5][6]

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als validierte Ausgangspunkte für die Laborarbeit konzipiert. Alle Lösungsmittel sollten wasserfrei sein, und die Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden.

Protokoll 1: Selektive Disilylierung der primären Hydroxylgruppen

Dieses Protokoll beschreibt die bevorzugte Reaktion an den Positionen C1 und C4, wodurch die tertiäre Hydroxylgruppe für nachfolgende Reaktionen frei bleibt.

  • Vorbereitung: In einem trockenen 100-mL-Dreihalskolben, ausgestattet mit einem Magnetrührer, Thermometer und Stickstoffeinlass, werden 1,20 g (10,0 mmol) 2-Methylbutan-1,2,4-triol in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.

  • Reagenzienzugabe: 1,70 g (25,0 mmol, 2,5 Äquivalente) Imidazol werden zur Lösung gegeben und gerührt, bis alles gelöst ist. Die Lösung wird anschließend auf 0 °C abgekühlt.

  • Silylierung: Eine Lösung von 3,40 g (22,5 mmol, 2,25 Äquivalente) tert-Butyldimethylsilylchlorid (TBDMS-Cl) in 10 mL wasserfreiem DCM wird langsam über einen Zeitraum von 30 Minuten zugetropft.

  • Reaktionsdurchführung: Die Reaktion wird bei 0 °C für eine Stunde und anschließend bei Raumtemperatur für 12-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel: Hexan/Ethylacetat 4:1).

  • Aufarbeitung: Die Reaktion wird durch Zugabe von 15 mL gesättigter wässriger Natriumhydrogencarbonat-Lösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit je 20 mL DCM extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird mittels Säulenchromatographie an Kieselgel (Laufmittelgradient: Hexan bis Hexan/Ethylacetat 9:1) gereinigt, um das 1,4-Bis-O-(tert-butyldimethylsilyl)-2-methylbutan-1,2,4-triol zu erhalten.

Protokoll 2: Veresterung der freien tertiären Hydroxylgruppe

Dieses Protokoll geht vom di-geschützten Zwischenprodukt aus Protokoll 1 aus.

  • Vorbereitung: 3,49 g (10,0 mmol) des 1,4-Bis-O-TBDMS-geschützten Triols werden in einem trockenen 100-mL-Kolben in 25 mL wasserfreiem DCM gelöst. 0,12 g (1,0 mmol, 0,1 Äquivalente) 4-Dimethylaminopyridin (DMAP) werden zugegeben.

  • Reagenzienzugabe: 1,52 mL (11,0 mmol, 1,1 Äquivalente) Triethylamin werden zugegeben, und die Mischung wird auf 0 °C gekühlt.

  • Acylierung: 0,85 mL (10,5 mmol, 1,05 Äquivalente) Acetylchlorid in 5 mL DCM werden langsam zugetropft.

  • Reaktionsdurchführung: Die Reaktion wird bei 0 °C für 30 Minuten und dann bei Raumtemperatur für 4 Stunden gerührt. Der Fortschritt wird mittels DC (Hexan/Ethylacetat 9:1) verfolgt.

  • Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zu Protokoll 1. Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das vollständig derivatisierte Produkt zu erhalten.

Protokoll 3: Entschützung der Silylether
  • Vorbereitung: Das aus Protokoll 2 erhaltene Produkt (10,0 mmol) wird in 30 mL Tetrahydrofuran (THF) gelöst.

  • Entschützung: 22 mL einer 1 M Lösung von Tetrabutylammoniumfluorid (TBAF) in THF (22,0 mmol, 2,2 Äquivalente) werden zugegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 3-5 Stunden gerührt und mittels DC (Ethylacetat) überwacht.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in 50 mL Ethylacetat aufgenommen und dreimal mit je 20 mL Wasser gewaschen. Die organische Phase wird getrocknet, filtriert und eingeengt.

  • Reinigung: Das Produkt wird durch Säulenchromatographie (Ethylacetat/Methanol-Gradient) gereinigt, um das C2-acetylierte 2-Methylbutan-1,2,4-triol zu erhalten.

Datenpräsentation und Charakterisierung

Die erfolgreiche Derivatisierung und die Regioselektivität müssen durch analytische Methoden bestätigt werden. [7][8]

Verbindung Methode Charakteristische Signale / m/z
1,4-Bis-O-TBDMS-Derivat ¹H-NMR (CDCl₃) δ ≈ 0.05 (s, 12H, Si-(CH₃)₂), 0.90 (s, 18H, Si-C(CH₃)₃), 3.5-3.8 (m, 4H, -CH₂O-), 2.5 (s, 1H, tert-OH)
¹³C-NMR (CDCl₃) δ ≈ -5.5 (Si-CH₃), 18.5 (Si-C), 26.0 (C(CH₃)₃), 75.0 (C-OH), 65.0 (CH₂-O), 61.0 (CH₂-O)
MS (ESI+) m/z = 349 [M+H]⁺, 371 [M+Na]⁺
2-O-Acetyl-Derivat (entschützt) ¹H-NMR (D₂O) δ ≈ 2.10 (s, 3H, -COCH₃), 1.45 (s, 3H, C-CH₃), 3.6-3.9 (m, 4H, -CH₂OH)

| | MS (ESI+) | m/z = 163 [M+H]⁺, 185 [M+Na]⁺ |

Tabelle 1: Erwartete analytische Daten für ausgewählte Derivate. Die genauen chemischen Verschiebungen können je nach Lösungsmittel und Konzentration variieren.

Fazit und Ausblick

Die hier vorgestellten Protokolle bieten eine verlässliche Grundlage für die regioselektive Derivatisierung von 2-Methylbutan-1,2,4-triol. Die strategische Nutzung von sterisch anspruchsvollen Schutzgruppen ermöglicht die gezielte Modifikation der primären Hydroxylgruppen und eröffnet den Zugang zu einer Vielzahl von pharmazeutischen Zwischenprodukten. Die analytischen Methoden gewährleisten eine lückenlose Kontrolle über die Selektivität und Reinheit der synthetisierten Verbindungen. Zukünftige Arbeiten könnten die Entwicklung enzymatischer oder durch Übergangsmetalle katalysierter Methoden zur weiteren Steigerung der Regio- und Stereoselektivität umfassen. [9]

Referenzen

  • 1,2,4-Butanetriol: Analysis and Synthesis. (1982). DTIC. [Link]

  • Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry. [Link]

  • US6949684B2 - Process for preparing 1,2,4-butanetriol. (2005). Google Patents.

  • US4973769A - Preparation of 1,2,4-butanetriol. (1990). Google Patents.

  • Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. (2023). SCIEPublish. [Link]

  • CN111056918A - Preparation method of (S) -1,2, 4-butanetriol. (2020). Google Patents.

  • Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. (2018). PubMed. [Link]

  • Schutzgruppe - Wikipedia. Wikipedia. [Link]

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  • Primäre, sekundäre und tertiäre Alkohole - in 3 Minuten. (2019). YouTube. [Link]

  • CN1803747A - 1,2,4-butanetriol synthesis method. (2006). Google Patents.

  • Primäre, sekundäre und tertiäre Alkohole – Definition & Zusammenfassung. Easy Schule. [Link]

  • 1,2,4-Butanetriol, (2S)- | C4H10O3. PubChem. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal. [Link]

  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (2015). ResearchGate. [Link]

  • primäre, sekundäre, tertiäre Alkohole und ein paar Eigenschaften von Alkoholen #27. (2017). YouTube. [Link]

  • C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. [Link]

  • Primary, secondary, and tertiary alcohols | Chemistry Finally Understand. (2024). YouTube. [Link]

  • Let's Draw: Oxidation von Primären, Sekundären und Tertiären Alkoholen. (2021). YouTube. [Link]

  • Why are tertiary alcohols less reactive towards esterification? Quora. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds via Intramolecular Cyclization of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of heterocyclic compounds, specifically substituted tetrahydrofurans, through the acid-catalyzed intramolecular cyclization of 2-methylbutane-1,2,4-triol. The spatial arrangement of the hydroxyl groups in this compound makes it a suitable precursor for the formation of five-membered heterocyclic ring systems via dehydration.[1] This application note details the underlying chemical principles, offers a detailed experimental protocol, and discusses the characterization of the resulting products. The methodologies described herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of Tetrahydrofuran Scaffolds

The tetrahydrofuran (THF) moiety is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability. The synthesis of substituted tetrahydrofurans is, therefore, a significant endeavor in modern organic chemistry. Intramolecular cyclization of polyols represents a direct and atom-economical approach to these valuable heterocyclic systems.

This compound (IUPAC name: this compound) is a versatile chiral building block that possesses the requisite arrangement of hydroxyl groups for intramolecular etherification.[1][2] Specifically, the primary alcohol at C4 and the tertiary alcohol at C2 can participate in an acid-catalyzed dehydration reaction to form a stable five-membered tetrahydrofuran ring. This transformation provides a direct route to 3-methyl-3-(hydroxymethyl)tetrahydrofuran, a valuable intermediate for further synthetic elaborations.

Chemical Identity of this compound:

PropertyValue
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
CAS Number 62875-07-4
Appearance Not specified, likely a viscous liquid

Mechanistic Insights: The Acid-Catalyzed Intramolecular Cyclization

The acid-catalyzed intramolecular cyclization of this compound proceeds via a dehydration mechanism, which can be conceptually understood in the following steps:

  • Protonation of a Hydroxyl Group: In the presence of a strong acid catalyst (e.g., H₂SO₄, H₃PO₄, or p-TsOH), one of the hydroxyl groups of the triol is protonated to form a good leaving group (water). Protonation of the primary hydroxyl at C4 or the tertiary hydroxyl at C2 is possible.

  • Formation of a Carbocation Intermediate: The departure of a water molecule leads to the formation of a carbocation intermediate. The stability of the resulting carbocation often dictates the regioselectivity of the reaction. In the case of this compound, the formation of a tertiary carbocation at C2 is more favorable than a primary carbocation at C4.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on one of the remaining hydroxyl groups acts as an intramolecular nucleophile, attacking the carbocation to form the cyclic ether.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral heterocyclic product.

Regioselectivity: The formation of a five-membered ring (tetrahydrofuran derivative) is generally favored over a six-membered ring (tetrahydropyran derivative) in such cyclizations due to the faster kinetics of 5-exo-tet ring closures according to Baldwin's rules. In this specific case, the attack of the primary hydroxyl at C4 onto the tertiary carbocation at C2 leads to the formation of the tetrahydrofuran ring.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism Proposed Mechanism for Acid-Catalyzed Cyclization of this compound reactant This compound protonation Protonation of tertiary -OH reactant->protonation H+ protonated_intermediate Protonated Intermediate protonation->protonated_intermediate carbocation_formation Loss of H2O protonated_intermediate->carbocation_formation carbocation Tertiary Carbocation carbocation_formation->carbocation cyclization Intramolecular Nucleophilic Attack carbocation->cyclization protonated_product Protonated Tetrahydrofuran cyclization->protonated_product deprotonation Deprotonation protonated_product->deprotonation -H+ product 3-Methyl-3-(hydroxymethyl)tetrahydrofuran deprotonation->product

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 3-Methyl-3-(hydroxymethyl)tetrahydrofuran

This protocol is a representative procedure based on the acid-catalyzed dehydration of similar polyols. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

3.1. Materials and Reagents:

ReagentCAS NumberMolecular FormulaPuritySupplier
This compound62875-07-4C5H12O3≥95%e.g., BenchChem
Sulfuric Acid (conc.)7664-93-9H₂SO₄98%Standard Supplier
Diethyl Ether (anhydrous)60-29-7(C₂H₅)₂O≥99%Standard Supplier
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃-Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥99.5%Standard Supplier

3.2. Safety Precautions:

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate PPE (gloves, safety glasses, lab coat). Always add acid to water, never the other way around.

  • Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • The reaction should be performed in a well-ventilated fume hood.

3.3. Reaction Setup:

G cluster_0 Reaction Setup flask Round-bottom flask (with stir bar) condenser Reflux Condenser flask->condenser heating_mantle Heating Mantle flask->heating_mantle thermometer Thermometer condenser->thermometer

Caption: Standard reflux apparatus for the cyclization reaction.

3.4. Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (12.0 g, 0.1 mol).

  • Slowly and with stirring, add concentrated sulfuric acid (0.5 mL) to the triol. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 120-130 °C using a heating mantle.

  • Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to afford 3-methyl-3-(hydroxymethyl)tetrahydrofuran as a colorless liquid.

Characterization of the Product

The successful synthesis of 3-methyl-3-(hydroxymethyl)tetrahydrofuran can be confirmed by various spectroscopic techniques.

4.1. Infrared (IR) Spectroscopy:

The IR spectrum of the product is expected to show the following characteristic absorptions:

  • A broad peak in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

  • A strong C-O stretching band for the ether linkage in the region of 1050-1150 cm⁻¹.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals would include those for the methyl group, the methylene protons of the hydroxymethyl group, and the methylene protons of the tetrahydrofuran ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, including the quaternary carbon, the methyl carbon, the hydroxymethyl carbon, and the two methylene carbons of the ring.

4.3. Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a different acid catalyst (e.g., p-TsOH).
Product loss during work-upEnsure complete extraction and careful handling during solvent removal.
Formation of Side Products Overheating leading to eliminationMaintain the reaction temperature within the recommended range.
Intermolecular etherificationUse a more dilute reaction mixture.
Incomplete Neutralization Insufficient base addedAdd sodium bicarbonate solution until effervescence stops and check the pH.

Conclusion

The intramolecular cyclization of this compound under acidic conditions provides a straightforward and efficient method for the synthesis of 3-methyl-3-(hydroxymethyl)tetrahydrofuran. This application note provides a foundational protocol and mechanistic understanding to aid researchers in the preparation of this valuable heterocyclic intermediate. The versatility of the hydroxyl group in the product allows for a wide range of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules for various applications in the pharmaceutical and chemical industries.

References

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The Versatile Chiral Synthon: Applications of 2-Methylbutane-1,2,4-triol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Building Blocks in Complex Synthesis

In the intricate world of natural product synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical control and overall efficiency. These pre-fabricated, enantiomerically pure molecules serve as foundational units, allowing chemists to construct complex molecular architectures with precision. Among these valuable synthons, 2-Methylbutane-1,2,4-triol has emerged as a versatile and powerful tool. Its trifunctional nature, possessing a tertiary alcohol and two primary alcohols, combined with a stereogenic center at the C2 position, offers a unique platform for the elaboration of complex carbon skeletons found in a variety of bioactive natural products.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of natural products. We will delve into the key synthetic strategies for obtaining this chiral triol and showcase its utility through its transformation into crucial intermediates for complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the field of organic synthesis and medicinal chemistry.

Strategic Synthesis of this compound: Accessing the Chiral Core

The utility of this compound is intrinsically linked to its enantioselective synthesis. Several robust methods have been developed to access this chiral building block in high optical purity.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

A highly effective strategy for obtaining enantiopure compounds is to begin with a readily available chiral molecule from nature, a concept known as "chiral pool synthesis". (S)-2-Methylbutane-1,2,4-triol can be efficiently prepared from (S)-citramalic acid, a naturally occurring chiral dicarboxylic acid.[1] This approach involves the reduction of the carboxylic acid functionalities to the corresponding alcohols.

Key Transformation:

G start (S)-Citramalic Acid intermediate Diester Derivative start->intermediate Esterification end (S)-2-Methylbutane-1,2,4-triol intermediate->end Reduction (e.g., LiAlH4)

Caption: Chiral pool synthesis of (S)-2-Methylbutane-1,2,4-triol.

Asymmetric Dihydroxylation: Creating Chirality from Prochiral Alkenes

The Sharpless Asymmetric Dihydroxylation provides a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[2] Starting from 2-methyl-3-buten-1-ol, this reaction can be employed to introduce the C2 and C4 stereocenters with high selectivity, leading to the desired this compound. The choice of the chiral ligand (either AD-mix-α or AD-mix-β) dictates the stereochemical outcome of the reaction.

Key Transformation:

G start 2-Methyl-3-buten-1-ol end This compound start->end Sharpless Asymmetric Dihydroxylation (AD-mix)

Caption: Asymmetric synthesis via Sharpless Dihydroxylation.

Application in the Synthesis of Bioactive Molecules: A Stepping Stone to Complexity

While direct total syntheses of complex, named natural products starting from this compound are not extensively documented in high-profile literature, its significance lies in its role as a precursor to more elaborate chiral building blocks. Its strategic manipulation allows for the construction of key fragments that are subsequently incorporated into larger natural product frameworks.

A notable example is the conceptual application in the synthesis of polyketide-based natural products. Many of these molecules feature intricate stereochemical arrays of methyl and hydroxyl groups. This compound provides a scaffold that can be selectively protected and functionalized to generate fragments with the desired stereochemistry for use in convergent synthetic strategies.

For instance, the C1-C5 fragment of a hypothetical polyketide could be envisioned to be derived from (S)-2-Methylbutane-1,2,4-triol.

Hypothetical Synthetic Application:

G start (S)-2-Methylbutane-1,2,4-triol step1 Selective Protection of Primary Alcohols start->step1 step2 Oxidation of Tertiary Alcohol step1->step2 step3 Further Functionalization step2->step3 end Advanced Chiral Building Block (e.g., for Polyketide Synthesis) step3->end

Caption: Conceptual pathway to an advanced chiral building block.

Protocols

Protocol 1: Synthesis of (S)-2-Methylbutane-1,2,4-triol from (S)-Citramalic Acid

This protocol is based on the general principle of reducing dicarboxylic acids to diols, a common transformation in organic synthesis.

Materials:

  • (S)-Citramalic acid

  • Anhydrous Methanol

  • Sulfuric acid (catalytic amount)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure:

Step 1: Esterification of (S)-Citramalic Acid

  • In a round-bottom flask, dissolve (S)-citramalic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the dimethyl ester with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl (S)-2-methyl-2-hydroxybutanedioate.

Step 2: Reduction of the Dimethyl Ester

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude dimethyl ester from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting white precipitate of aluminum salts and wash thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude (S)-2-Methylbutane-1,2,4-triol by vacuum distillation or column chromatography to yield the pure product.

Data Summary Table:

StepReactantReagentsProductTypical YieldPurity
1(S)-Citramalic acidMeOH, H₂SO₄Dimethyl (S)-2-methyl-2-hydroxybutanedioate>90%Crude
2Dimethyl esterLiAlH₄, Et₂O/THF(S)-2-Methylbutane-1,2,4-triol70-85%>98%
Protocol 2: Sharpless Asymmetric Dihydroxylation of 2-Methyl-3-buten-1-ol

This protocol is a standard procedure for the Sharpless Asymmetric Dihydroxylation.

Materials:

  • 2-Methyl-3-buten-1-ol

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, to accelerate the catalytic cycle)

  • Sodium sulfite

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1 v/v).

  • Add the commercially available AD-mix-α or AD-mix-β to the solvent mixture and stir until a biphasic solution with a clear orange organic layer and a pale yellow aqueous layer is formed. If using, add methanesulfonamide at this stage.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add 2-methyl-3-buten-1-ol to the reaction mixture.

  • Continue stirring vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, add solid sodium sulfite and stir for an additional hour at room temperature to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel to obtain the enantiomerically enriched product.

Conclusion and Future Outlook

This compound stands as a valuable chiral building block in the arsenal of the synthetic organic chemist. Its efficient preparation through established methods like chiral pool synthesis and asymmetric dihydroxylation makes it an accessible and attractive starting material. While its direct application in the total synthesis of highly complex natural products may be less frequently reported, its true power lies in its role as a versatile precursor to more elaborate chiral fragments. The ability to selectively manipulate its three hydroxyl groups opens up a myriad of possibilities for the construction of stereochemically rich portions of bioactive molecules. As the demand for enantiomerically pure pharmaceuticals and complex natural product analogues continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and chemical synthesis.

References

  • Alcohol (chemistry) - Wikipedia.

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.

  • This compound | 62875-07-4 - Benchchem.

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central.

  • Preparation method of (S) -1,2, 4-butanetriol - Google Patents.

  • Asymmetric Synthesis - University of York.

Sources

Troubleshooting & Optimization

Preventing side reactions during the derivatization of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatuation of 2-Methylbutane-1,2,4-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful derivatization of this versatile polyol.

Introduction to Derivatization of this compound

This compound is a polyhydroxy compound with a molecular formula of C5H12O3 and a molecular weight of 120.15 g/mol .[1][2][3] Its three hydroxyl groups—a primary, a secondary, and a tertiary alcohol—present unique challenges and opportunities in chemical synthesis. Derivatization is a critical step to enhance its volatility for gas chromatography (GC) analysis, improve its solubility in non-polar solvents, or to selectively protect hydroxyl groups for subsequent reactions.[4][5] This guide will address common issues and side reactions encountered during derivatization and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization techniques for this compound?

A1: The most prevalent derivatization methods for polyols like this compound fall into three main categories: silylation, acylation, and alkylation.[4][6]

  • Silylation: This is the most common method for GC analysis. It involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[7] This significantly increases the volatility and thermal stability of the molecule.

  • Acylation: This technique introduces an acyl group (R-C=O) to the hydroxyl moieties, forming esters.[8][9] This is useful for both GC analysis and for creating protecting groups in multi-step syntheses.

  • Alkylation: This method involves the replacement of the active hydrogen with an alkyl group, forming ethers.[4][6] Alkylation can be used to protect hydroxyl groups under a variety of reaction conditions.

Q2: Why am I seeing incomplete derivatization in my GC analysis?

A2: Incomplete derivatization is a frequent issue when working with polyols. Several factors can contribute to this:

  • Steric Hindrance: The tertiary hydroxyl group at the C2 position of this compound is sterically hindered, making it less reactive than the primary and secondary hydroxyls.[7][8]

  • Insufficient Reagent: A molar excess of the derivatizing reagent is crucial to drive the reaction to completion. A general rule of thumb is to use at least a 2:1 molar ratio of the reagent to each active hydrogen.[7]

  • Presence of Moisture: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[7] Water will react with the reagent, reducing its availability for the desired reaction and can also hydrolyze the formed derivatives.

  • Inadequate Reaction Conditions: The reaction time and temperature may not be optimal for derivatizing all three hydroxyl groups, particularly the sterically hindered tertiary one.

Q3: How can I selectively derivatize one or two of the hydroxyl groups?

A3: Selective derivatization can be achieved by exploiting the different reactivities of the primary, secondary, and tertiary hydroxyl groups and by carefully choosing the protecting group and reaction conditions.

  • Primary Hydroxyl Selectivity: The primary hydroxyl at the C4 position is the most reactive. Using a sterically bulky derivatizing agent under mild conditions (e.g., low temperature, short reaction time) can favor the derivatization of the primary hydroxyl.

  • Protecting Groups: The use of protecting groups is a powerful strategy for selective derivatization in multi-step syntheses.[10][11][12][13] For example, diols can be protected as acetals or ketals.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common side reactions and other issues encountered during the derivatization of this compound.

Problem 1: Multiple Peaks in GC Analysis Suggesting Side Reactions
Possible Cause Explanation Recommended Solution
Incomplete Derivatization As discussed in the FAQs, steric hindrance and suboptimal reaction conditions can lead to a mixture of partially derivatized products.Increase the molar excess of the derivatizing reagent, use a catalyst, increase the reaction temperature and/or time, and ensure anhydrous conditions.[5][7]
Formation of Cyclic Ethers The spatial arrangement of the hydroxyl groups can facilitate intramolecular cyclization under certain conditions, particularly with acid or base catalysis, leading to the formation of cyclic ethers.[2]Use milder reaction conditions and avoid strong acids or bases if cyclization is a concern.
Reagent Decomposition The presence of moisture can lead to the decomposition of the derivatizing reagent, which can result in extraneous peaks in the chromatogram.[7]Ensure all glassware is oven-dried, use anhydrous solvents, and store derivatizing reagents under an inert atmosphere in a desiccator.[7]
Problem 2: Low Yield of the Desired Derivative
Possible Cause Explanation Recommended Solution
Hydrolysis of the Derivative Silyl ethers, in particular, are susceptible to hydrolysis, especially in the presence of acidic conditions or moisture.Ensure all work-up steps are performed under anhydrous conditions. Use a non-aqueous work-up if possible.
Loss of Product During Work-up The derivatized product may be lost during extraction or purification steps.Optimize the extraction and purification protocol. For example, use a less polar solvent for extraction if the derivative is highly non-polar.
Suboptimal Catalyst The choice and amount of catalyst can significantly impact the reaction rate and yield.For silylation, catalysts like trimethylchlorosilane (TMCS) or pyridine can be used to enhance reactivity.[7] For acylation, a Lewis acid or a strong protonic acid can be employed.[8]

Experimental Protocols

Protocol 1: Complete Silylation for GC Analysis

This protocol aims for the complete derivatization of all three hydroxyl groups of this compound using a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable anhydrous solvent like acetonitrile or dichloromethane)

  • Reaction vial with a PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 2 hours and cooled in a desiccator before use.

  • Sample Preparation: Weigh approximately 1-5 mg of this compound into the reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. The molar ratio of BSTFA to the triol should be at least 6:1.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Selective Acylation of the Primary Hydroxyl Group

This protocol is designed to selectively acylate the more reactive primary hydroxyl group using a sterically hindered acylating agent, pivaloyl chloride.

Materials:

  • This compound

  • Pivaloyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: Dry all glassware as described in Protocol 1.

  • Reaction Setup: Dissolve 1 mmol of this compound in 10 mL of anhydrous DCM in the reaction flask. Add 1.1 mmol of anhydrous pyridine.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1.05 mmol of pivaloyl chloride to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding 5 mL of cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Pathways

Silylation of this compound

Silylation_Pathway Triol This compound Partially_Silylated Partially Silylated Intermediates Triol->Partially_Silylated Stepwise Reaction Side_Product Hydrolysis/Decomposition (Moisture Contamination) Triol->Side_Product Side Reaction BSTFA BSTFA + TMCS (Catalyst) Fully_Silylated Tris-TMS Derivative (Volatile for GC) Partially_Silylated->Fully_Silylated Further Silylation

Caption: Silylation pathway of this compound.

Troubleshooting Logic for Incomplete Derivatization

Troubleshooting_Logic Start Incomplete Derivatization Observed Check_Reagent Check Reagent Excess & Purity Start->Check_Reagent Check_Moisture Ensure Anhydrous Conditions Check_Reagent->Check_Moisture If Reagent is OK Optimize_Conditions Optimize Reaction Time & Temperature Check_Moisture->Optimize_Conditions If Conditions are Dry Use_Catalyst Consider Adding a Catalyst Optimize_Conditions->Use_Catalyst If Still Incomplete Success Complete Derivatization Achieved Use_Catalyst->Success

Caption: Troubleshooting workflow for incomplete derivatization.

References

  • Teye, E., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3017363, this compound. Retrieved from [Link]

  • Byju's. (n.d.). Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]

  • YouTube. (2020). 26.01 Introduction to Protecting Groups. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylbutane-1,2,4-triol. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for small, highly polar analytes can be challenging. This guide is structured to help you diagnose and resolve one of the most common issues encountered: peak tailing. By understanding the underlying chemical and physical principles, you can develop robust and reliable analytical methods.

Peak tailing is not merely an aesthetic issue; it directly impacts the accuracy and precision of your quantification by making peak integration difficult and can obscure the resolution of closely eluting impurities.[1][2][3] This guide provides a systematic, question-and-answer approach to troubleshooting, grounded in scientific principles.

Frequently Asked Questions (FAQs): First Principles
Q1: What is peak tailing and how is it quantitatively measured?

A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution.[1] Peak tailing occurs when the latter half of the peak, after its apex, is broader than the front half, creating a characteristic "tail".[4][5] This indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions within the chromatographic system.[4][6]

To standardize the measurement of peak shape, regulatory bodies and pharmacopeias use the USP Tailing Factor (Tf) or Asymmetry Factor (As).

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height. A value of T = 1.0 indicates a perfectly symmetrical peak. A value > 1.2 is generally considered to be tailing, and values > 1.5 often require corrective action.[1][6]

An unacceptable tailing factor compromises data quality by affecting resolution and leading to inaccurate peak area integration, which is critical for quantitative analysis.[1][2]

Q2: I'm seeing significant peak tailing specifically for this compound. What are the most likely causes?

A: this compound is a small, highly polar, and neutral molecule due to its three hydroxyl (-OH) groups. This specific chemical nature presents a unique set of challenges in reversed-phase HPLC. The primary cause of peak tailing for this analyte is almost certainly undesirable secondary interactions between the analyte's polar hydroxyl groups and active sites on the stationary phase.[4][6]

Unlike basic compounds where tailing is often caused by ionic interactions with acidic silanols, for a neutral triol, the mechanism is predominantly strong hydrogen bonding with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][7] Other potential causes, which should also be investigated, include extra-column volume effects, column contamination or degradation, and an inappropriate sample solvent.[8]

Troubleshooting Guide: A Systematic Approach

This guide is organized to help you diagnose the problem logically, starting from the most common chemical causes and moving toward physical or system-related issues.

Section 1: The Column - Addressing Unwanted Secondary Interactions

The interface between the analyte and the stationary phase is the heart of the separation and the most common source of peak shape problems.

A: Yes, a standard C18 column is often a poor choice for highly polar analytes like this compound and is very likely the source of your peak tailing. Here's why and what you can do about it:

The Causality: Silanol Interactions Standard silica-based C18 columns have a surface that is functionalized with C18 alkyl chains. However, the coverage is never 100%.[9] This leaves behind unreacted, polar silanol groups (Si-OH).[4] The three hydroxyl groups on your triol analyte can form strong hydrogen bonds with these exposed silanols, creating a secondary retention mechanism that leads to peak tailing.[4][6] While end-capping (reacting these silanols with a small silylating agent) is used to minimize this effect, it is never completely successful.[9]

cluster_0 Silica Surface cluster_1 Analyte Silanol_1 Si-OH Silanol_2 Si-OH C18_Chain Si-C18H37 Analyte This compound (HO-CH2-C(CH3)(OH)-CH2-CH2-OH) Analyte->Silanol_1 Strong H-Bond (Causes Tailing) Analyte->C18_Chain Weak Hydrophobic Interaction (Primary Retention) Start Observe Peak Tailing Q1 Does it affect ALL peaks? Start->Q1 Chemical Likely Chemical Issue (Analyte-Specific) Q1->Chemical No, only analyte peak Physical Likely Physical/System Issue Q1->Physical Yes Check_Column 1. Evaluate Column Chemistry (HILIC, Polar-Embedded) Chemical->Check_Column Check_Fittings 1. Inspect/Remake Tubing & Fittings Physical->Check_Fittings Check_MP 2. Optimize Mobile Phase (Modifiers, Polarity) Check_Column->Check_MP Check_Frit 2. Check for Blocked Frit (Backflush Column) Check_Fittings->Check_Frit Replace_Col 3. Check for Column Void (Replace Column) Check_Frit->Replace_Col

Sources

Managing the viscosity of polyols like 2-Methylbutane-1,2,4-triol in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Viscosity Management of 2-Methylbutane-1,2,4-triol

Welcome to the technical support center for managing the viscosity of this compound and other polyols in reactive systems. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and reaction of viscous polyols. We will explore the root causes of high viscosity and provide actionable troubleshooting steps and protocols to ensure your experiments are efficient, reproducible, and safe.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so viscous?

The high viscosity of this compound stems from its molecular structure. Like other polyols (molecules with multiple hydroxyl or -OH groups), it can form an extensive network of intermolecular hydrogen bonds.[1][2][3] Each hydroxyl group can act as both a hydrogen bond donor and acceptor, creating strong attractive forces between adjacent molecules. These forces resist flow, resulting in high viscosity. The presence of three hydroxyl groups on a compact five-carbon backbone allows for a dense, three-dimensional hydrogen-bonding network.[4]

Q2: How does high viscosity negatively impact my reaction?

High viscosity can introduce several critical problems in a chemical reaction:

  • Poor Mixing and Mass Transfer: Inadequate agitation leads to non-uniform distribution of reactants, catalysts, and heat. This can result in localized "hot spots," side reactions, and a product with inconsistent properties (e.g., broadened molecular weight distribution in polymers).

  • Reduced Reaction Rates: The mobility of reactant molecules is restricted in a viscous medium, which can slow down diffusion-controlled reaction steps.[5][6][7] This means molecules may not encounter each other frequently enough for the reaction to proceed at its expected rate.

  • Heat Transfer Issues: Viscous liquids are poor conductors of heat. This can make it difficult to control the reaction temperature, leading to potential thermal runaways or, conversely, preventing the reaction from reaching the required activation temperature.

  • Handling and Dosing Challenges: Highly viscous materials are difficult to pump, pour, and accurately dose, leading to operational challenges and potential errors in stoichiometry.

Q3: What are the primary methods to control or reduce the viscosity of this compound?

There are three main strategies for managing polyol viscosity:

  • Temperature Adjustment: Increasing the temperature is often the simplest method. It increases the kinetic energy of the molecules, which helps overcome the intermolecular hydrogen bonds, thereby reducing viscosity.[8][9][10][11][12]

  • Solvent Addition (Dilution): Introducing a compatible, lower-viscosity solvent can effectively decrease the overall viscosity of the mixture.[10] The solvent molecules interrupt the polyol's hydrogen-bonding network.[13][14]

  • Use of Additives: Specialized viscosity-reducing additives or reactive diluents can be employed. These are typically low-viscosity compounds that can also participate in the reaction.

Troubleshooting Guide: Common Viscosity-Related Issues

This section addresses specific problems you may encounter during your experiments and provides a structured approach to resolving them.

Problem 1: Reaction is Sluggish or Stalls Despite Correct Stoichiometry and Temperature

Potential Cause: Mass transfer limitations due to high viscosity are preventing reactants from interacting effectively. The reaction rate has become diffusion-controlled rather than kinetically controlled.[5][7]

Diagnostic Steps:

  • Visual Observation: Carefully observe the stirring vortex. A small or non-existent vortex, even at high agitation speeds, indicates poor mixing. Check for stagnant zones, particularly at the vessel walls and bottom.

  • In-Process Sampling (if possible): Take samples from different locations within the reactor. Significant variations in concentration indicate poor homogeneity.

  • Calorimetry Data: Analyze heat flow data if using a reaction calorimeter. A lower-than-expected heat output suggests a slower reaction rate.

Recommended Solutions:

  • Increase Agitation: Use a more efficient stirring element (e.g., an anchor or helical stirrer for very high viscosities) or increase the stirring speed. Be cautious of introducing excessive shear, which could degrade sensitive molecules.

  • Incremental Temperature Increase: Raise the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress and viscosity closely. See the table below for the expected effect of temperature.

  • Solvent Addition: If compatible with your reaction chemistry, add a suitable solvent. The choice of solvent is critical and must not interfere with the reaction mechanism.[15]

Experimental Protocols & Data

Protocol 1: Systematic Viscosity Reduction via Temperature Adjustment

This protocol outlines a method for determining the optimal temperature to achieve a workable viscosity for your reaction system.

Objective: To create a temperature-viscosity profile for your reaction mixture.

Materials:

  • Jacketed reaction vessel with overhead stirrer and temperature control.

  • Viscometer (e.g., Brookfield or similar rotational viscometer).

  • This compound and any other stable, non-reactive components of your initial mixture.

Procedure:

  • Charge the reactor with the polyol mixture.

  • Set the initial temperature (e.g., 25 °C) and allow it to equilibrate for 15 minutes with gentle stirring.

  • Stop stirring and immediately measure the viscosity. Record the value.

  • Increase the temperature by 10 °C.

  • Allow the system to equilibrate for 15 minutes.

  • Repeat the viscosity measurement.

  • Continue this process until the viscosity reaches a manageable level or you approach the temperature limit of your reactants.

  • Plot viscosity as a function of temperature to identify the optimal operating temperature.

Data Presentation:

Temperature (°C)Expected Viscosity Trend for a Typical PolyolRationale
25Very HighStrong, extensive hydrogen bonding network. Low molecular kinetic energy.[9]
45HighIncreased kinetic energy begins to disrupt some hydrogen bonds.[16]
65ModerateSignificant disruption of intermolecular forces, leading to easier flow.[12]
85LowMolecules have sufficient energy to easily overcome attractive forces.[9][11]

Note: Actual viscosity values are not available for this compound in the provided search results and must be determined experimentally.

Protocol 2: Solvent Screening for Viscosity Reduction

Objective: To identify a compatible solvent that effectively reduces viscosity without negatively impacting the reaction.

Procedure:

  • In several small vials, prepare identical samples (e.g., 10 g) of this compound.

  • Select a range of candidate solvents with varying polarities (e.g., Toluene, Ethyl Acetate, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)). Ensure solvents are anhydrous if your reaction is water-sensitive.

  • To each vial, add a specific weight percentage (e.g., 10% w/w) of a different solvent.

  • Mix thoroughly at a constant temperature (e.g., 25 °C).

  • Measure the viscosity of each mixture.

  • Crucially, assess compatibility: Check for phase separation, precipitation, or color change.

  • If the reaction chemistry is known, run small-scale test reactions with the most promising solvent systems to confirm there are no adverse effects on reaction kinetics or product purity.[15][17] A good solvent for dissolving a substance can reduce the mixture's viscosity by favoring substance-solvent interactions over substance-substance interactions.[14]

Visualizations

Workflow for Troubleshooting High Viscosity

The following diagram outlines a logical decision-making process when encountering viscosity issues in your reaction.

Caption: Disruption of intermolecular hydrogen bonds to reduce viscosity.

References

  • Benchchem. (n.d.). This compound | 62875-07-4.
  • Wikipedia. (n.d.). 1,2,4-Butanetriol.
  • PubChem. (n.d.). This compound | C5H12O3 | CID 3017363.
  • Biblioteka Nauki. (2012). Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer.
  • PUdaily. (2025). Viscosity Analysis of Polyether Polyols.
  • Gadda, G., & Sobrado, P. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry, 57(25), 3445-3453.
  • Google Patents. (n.d.). EP0328920B1 - Process for the preparation of 1,2,4-butane triol.
  • Wiley Online Library. (n.d.). The effects of hydrogen bonding upon the viscosity of aqueous poly(vinyl alcohol) solutions.
  • Shanghai Minglan Chemical. (2023). How To Change The Viscosity Of A Substance?.
  • PersiaResin. (n.d.). Viscosity Reducer.
  • ResearchGate. (n.d.). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions.
  • Wikipedia. (n.d.). Temperature dependence of viscosity.
  • DTIC. (1982). 1,2,4-Butanetriol: Analysis and Synthesis.
  • Journal of the American Chemical Society. (2025). Boosting Reaction Kinetics with Viscous Nanowire Dispersions. Retrieved from Journal of the American Chemical Society website.
  • MDPI. (n.d.). Investigating the Effect of Hydrogen Bonding on the Viscosity of an Aqueous Methanol Solution Using Raman Spectroscopy.
  • ResearchGate. (n.d.). Study on the viscosity of polymer polyol.
  • News. (2023). 4 Methods Of Reducing Viscosity.
  • The Journal of Chemical Physics. (2012). The effect of viscosity on the kinetics of redox reactions in highly viscous silicate liquids. Retrieved from The Journal of Chemical Physics website.
  • Google Patents. (n.d.). US4665115A - Method for controlling viscosity of organic liquids and compositions.
  • PubChem. (n.d.). (S)-(-)-2-Methylbutane-1,2,4-triol.
  • RheoSense Blog. (2021). The Importance of Temperature and Viscosity.
  • Quora. (2017). If hydrogen bonds are the weakest bonds, then how do they increase viscosity?.
  • Wikipedia. (n.d.). Polyurethane.
  • ResearchGate. (n.d.). Advances in chemical viscosity-reducing methods and techniques for viscous crude oils.
  • AZoM. (2013). How does Temperature Change Viscosity in Liquids and Gases?.
  • RSC Publishing. (2017). Viscosity-dependent frequency factor for modeling polymerization kinetics.
  • ResearchGate. (2016). What is the viscosity range of polyester polyols?.
  • ResearchGate. (n.d.). Influence of Temperature and Concentration on Viscosity of Complex Fluids.
  • Gantrade. (n.d.). The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers.
  • Google Patents. (n.d.). WO2005040669A1 - Method for reducing the viscosity of viscous fluids.
  • Wikipedia. (n.d.). Solvent effects.
  • YouTube. (2021). The effect of hydrogen bonding on viscosity.
  • MDPI. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings.
  • Cambridge University Press & Assessment. (2024). Opposite effects of a reaction-driven viscosity decrease on miscible viscous fingering depending on the injection flow rate. Retrieved from Cambridge University Press & Assessment website.
  • MDPI. (2026). Study on Synergistic Viscosity Reduction Mechanism and Product Characteristics of Co-Aquathermolysis of Corn Stalk and Furfural Extraction Oil.
  • Chemistry LibreTexts. (2021). Viscosities of Simple Liquids - Temperature Variation.
  • PubChem. (n.d.). 2-Methylbutane-1,2,3-triol | C5H12O3 | CID 22600970.

Sources

Technical Support Center: A Guide to the Stable Storage and Handling of 2-Methylbutane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-Methylbutane-1,2,4-triol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile polyol in their work. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the principles behind the stable storage and handling of this compound. By anticipating potential challenges, we can ensure the integrity of your experiments and the reliability of your results.

Understanding this compound: A Primer

This compound, with the molecular formula C5H12O3, is a chiral polyol that serves as a valuable building block in organic synthesis. Its three hydroxyl groups offer multiple reaction sites, making it a key intermediate in the creation of complex molecules. However, these same functional groups, particularly the primary and tertiary alcohols, are susceptible to degradation if not handled and stored correctly. The hygroscopic nature of its parent compound, 1,2,4-Butanetriol, suggests that this compound is also likely to attract and retain moisture from the atmosphere, a critical factor in its stability.

Key Chemical Properties:
PropertyValueSource
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
AppearanceClear, colorless to slightly yellow, viscous liquidInferred from similar polyols
HygroscopicityExpected to be hygroscopicBased on 1,2,4-Butanetriol

Potential Degradation Pathways

Understanding the potential routes of degradation is fundamental to preventing them. For this compound, the primary concerns are exposure to moisture, atmospheric oxygen, and incompatible substances.

DegradationPathways cluster_products Degradation Products This compound This compound Cyclic_Ethers Cyclic Ethers This compound->Cyclic_Ethers Acid-catalyzed dehydration Carbonyl_Compounds Aldehydes/Ketones This compound->Carbonyl_Compounds Oxidation Moisture Moisture Moisture->this compound Hydrolysis Catalyst Oxygen Oxygen Oxygen->this compound Acid_Base Acid/Base Contaminants Acid_Base->this compound Oxidized_Species Further Oxidized Species Carbonyl_Compounds->Oxidized_Species Further Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting Common Issues

Q1: I opened a new bottle of this compound and it appears slightly yellow. Is it degraded?

A slight yellow tint in polyols is not always an indicator of significant degradation, but it warrants investigation.

  • Immediate Action: Before use, it is prudent to verify the material's purity.

  • Recommended Analysis:

    • Water Content: Perform a Karl Fischer titration to determine the water content. Elevated moisture can accelerate degradation.

    • Purity Assessment: A Gas Chromatography (GC) analysis will provide a purity profile and may reveal the presence of degradation products.

    • Acid Number: Titration to determine the acid number can indicate the presence of acidic impurities or degradation products.

  • Preventative Measures: Always store the compound in a tightly sealed container in a cool, dry place. Purging the headspace with an inert gas like argon or nitrogen before sealing can displace moisture and oxygen.

Q2: My reaction yield is lower than expected when using this compound from a previously opened bottle. What could be the cause?

A decrease in reaction yield is a common symptom of reactant degradation.

  • Likely Cause: The most probable cause is the absorption of moisture, which can act as a competing nucleophile in many reactions, or the presence of degradation products that interfere with the desired reaction.

  • Troubleshooting Workflow:

TroubleshootingWorkflow start Low Reaction Yield check_purity Analyze this compound Purity start->check_purity karl_fischer Karl Fischer Titration (Water Content) check_purity->karl_fischer gcms GC-MS Analysis (Purity & Impurities) check_purity->gcms high_water High Water Content? karl_fischer->high_water impurities Degradation Products Detected? gcms->impurities high_water->impurities No dry_reagent Dry Reagent Before Use (e.g., with molecular sieves) high_water->dry_reagent Yes new_reagent Use a Fresh Bottle of Reagent impurities->new_reagent Yes optimize_conditions Optimize Reaction Conditions (e.g., drying of solvents) impurities->optimize_conditions No end Problem Resolved dry_reagent->end new_reagent->end optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yields.

Q3: I've noticed a change in the viscosity of my stored this compound. What does this signify?

A noticeable change in viscosity, either an increase or decrease, can be an indicator of chemical changes.

  • Increased Viscosity: This could suggest polymerization or the formation of higher molecular weight byproducts.

  • Decreased Viscosity: This might indicate the absorption of a significant amount of water.

  • Recommended Action: As with color change, analytical verification is key. A GC-MS analysis is highly recommended to identify any new chemical species.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent degradation and ensure the long-term stability of this compound.

Storage Recommendations:
ConditionRecommendationRationale
Temperature Store in a cool, dry place. Avoid high temperatures.High temperatures can accelerate degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque glass container.Prevents moisture ingress and protects from light-induced degradation.
Location Store in a well-ventilated area away from incompatible materials.Ensures safety and prevents accidental contact with reactive substances.
Handling Procedures:
  • Work in a Controlled Environment: Whenever possible, handle this compound in a glove box or a fume hood with low humidity.

  • Use Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use to prevent introducing moisture.

  • Minimize Exposure to Air: Do not leave the container open to the atmosphere for extended periods. Dispense the required amount quickly and reseal the container promptly.

  • Inert Gas Purging: After dispensing, purge the headspace of the storage container with a stream of dry argon or nitrogen before sealing.

  • Avoid Contamination: Use clean, dry spatulas or syringes for dispensing to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q: What are the primary signs of this compound degradation?

A: The primary indicators of degradation include a noticeable color change (yellowing or browning), a change in viscosity, the appearance of particulates, or a significant deviation in analytical data (e.g., purity by GC, water content by Karl Fischer).

Q: Can I use this compound that has absorbed some moisture?

A: It is strongly advised against using this compound if it has absorbed a significant amount of water, as it can negatively impact your experimental results. For some applications, it may be possible to dry the material using molecular sieves, but this should be validated for your specific use case.

Q: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.

Q: How should I dispose of degraded this compound?

A: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidance.

References

  • The Good Scents Company. 2-methyl-1-butane thiol. Available from: [Link]

  • Wikipedia. Polyethylene glycol. Available from: [Link]

  • Wikipedia. Polyurethane. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • eScholarship. Determining the quality of novel polyols using potentiometric analysis for biodegradable thermoplastic polyurethanes (TPUs). Available from: [Link]

  • ResearchGate. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Available from: [Link]

  • ResearchGate. Acid and base-catalyzed hydrolyses of aliphatic polycarbonates and polyesters. Available from: [Link]

  • PNNL. Catalytic routes and oxidation mechanisms in photoreforming of polyols. Available from: [Link]

  • ScienceDirect. Analytical tools to assess polymer biodegradation: A critical review and recommendations. Available from: [Link]

  • ResearchGate. Mechanistic investigations for cascade oxidation of polyol/sugar to... Available from: [Link]

  • JACS Au. Influence of Carboxylic Acid Structure on the Kinetics of Polyurethane Foam Acidolysis to Recycled Polyol. Available from: [Link]

  • Atmospheric Chemistry and Physics. Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols. Available from: [Link]

  • MDPI. Study on Rapid Detection Method for Degradation Performance of Polyolefin-Based Degradable Plastics. Available from: [Link]

  • PubMed. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Available from: [Link]

  • Google Patents. Acid number reduction and hydrolysis stabilization of bio-based polyester polyol compositions.
  • ACS Omega. New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. Available from: [Link]

  • MDPI. Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylbutane.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methylbutane-1,2,4-triol and 1,2,4-Butanetriol for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Polyols, in particular, serve as versatile scaffolds and intermediates. This guide provides an in-depth comparison of the reactivity of two such polyols: 2-Methylbutane-1,2,4-triol and its structural analog, 1,2,4-Butanetriol. Understanding the nuanced differences in their chemical behavior is critical for researchers and scientists aiming to optimize reaction pathways and tailor the properties of target molecules.

1,2,4-Butanetriol is a well-established intermediate with diverse applications, from the synthesis of pharmaceuticals to its use as a precursor for energetic plasticizers like 1,2,4-butanetriol trinitrate (BTTN).[1][2][3] Its utility is underscored by its role in the production of cholesterol-lowering drugs such as Crestor and Zetia.[2] this compound, a less-common derivative, offers the potential for creating more complex, branched structures, which can be advantageous in modulating the physical and biological properties of the final product.

This guide will explore the fundamental principles governing the reactivity of these two triols, supported by proposed experimental designs for their direct comparison.

Structural and Electronic Considerations: The Influence of a Methyl Group

The primary structural difference between the two molecules is the presence of a methyl group at the C2 position in this compound. This seemingly minor addition has significant implications for the reactivity of the neighboring hydroxyl groups due to both steric and electronic effects.

1,2,4-Butanetriol possesses a primary hydroxyl group at C1, a secondary hydroxyl group at C2, and another primary hydroxyl group at C4. The reactivity of these hydroxyls generally follows the order of primary > secondary, primarily due to lesser steric hindrance at the primary positions.

This compound , by contrast, has a primary hydroxyl at C1, a tertiary hydroxyl at C2, and a primary hydroxyl at C4. The introduction of the methyl group at C2 introduces two key changes:

  • Increased Steric Hindrance: The tertiary hydroxyl group at C2 is significantly more sterically hindered than the secondary hydroxyl in 1,2,4-Butanetriol. This will impede the approach of reagents, making reactions at this site, such as esterification or oxidation, kinetically less favorable.

  • Inductive Effect: The methyl group is an electron-donating group. This inductive effect increases the electron density on the oxygen atom of the tertiary hydroxyl group at C2, making it a stronger nucleophile but a poorer leaving group.

These fundamental differences are expected to lead to distinct reactivity profiles, particularly in terms of regioselectivity and reaction rates.

Comparative Reactivity in Key Transformations

Below, we outline a comparative analysis of the expected reactivity of the two triols in common organic transformations relevant to pharmaceutical and materials synthesis.

Esterification

Esterification is a fundamental reaction for modifying the properties of polyols, for instance, in the synthesis of polyesters or in prodrug strategies.[4][5]

Hypothesis: 1,2,4-Butanetriol will undergo esterification more readily and with higher yields, particularly at the C1 and C4 primary hydroxyl groups. This compound will show a marked preference for esterification at the C1 and C4 positions, with the tertiary C2 hydroxyl being significantly less reactive due to steric hindrance.

Feature1,2,4-ButanetriolThis compoundRationale
Reaction Rate FasterSlowerReduced steric hindrance in 1,2,4-Butanetriol allows for easier access of the acylating agent to the hydroxyl groups.
Regioselectivity Preferential reaction at primary (C1, C4) over secondary (C2) hydroxyls.High selectivity for the primary (C1, C4) hydroxyls. The tertiary (C2) hydroxyl is expected to be largely unreactive under standard conditions.The significant steric bulk around the tertiary hydroxyl in this compound will strongly disfavor its reaction.
Product Distribution A mixture of mono-, di-, and tri-esters is possible depending on stoichiometry.Predominantly di-esters at the C1 and C4 positions, with tri-ester formation being difficult to achieve.The high activation energy required for the esterification of the tertiary alcohol will limit the formation of the tri-ester.

Experimental Protocol: Comparative Esterification via Fischer Esterification

This protocol describes a comparative study of the esterification of this compound and 1,2,4-Butanetriol with acetic acid.

Objective: To compare the reaction rates and product distributions of the esterification of the two triols under identical conditions.

Materials:

  • This compound

  • 1,2,4-Butanetriol

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Toluene

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, place 10 mmol of either this compound or 1,2,4-Butanetriol.

  • Add 30 mmol of glacial acetic acid and 50 mL of toluene to each flask.

  • Carefully add 0.5 mL of concentrated sulfuric acid to each flask as a catalyst.

  • Reaction: Heat the reaction mixtures to reflux. Collect the water azeotropically removed in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by taking aliquots from the reaction mixture every hour. Analyze the aliquots by GC-MS to determine the relative concentrations of starting material and ester products.

  • Workup: After 6 hours, cool the reaction mixtures to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the product mixture by ¹H NMR and ¹³C NMR to identify the structures of the formed esters and determine the regioselectivity of the reaction.

Data Analysis:

  • Plot the consumption of the starting triols over time to compare the overall reaction rates.

  • Use the GC-MS and NMR data to quantify the distribution of mono-, di-, and tri-esters for each triol.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis start Start setup Set up two reaction flasks with Dean-Stark apparatus start->setup add_reagents Add triol, acetic acid, and toluene setup->add_reagents add_catalyst Add sulfuric acid add_reagents->add_catalyst reflux Heat to reflux and collect water add_catalyst->reflux monitor Monitor reaction by GC-MS reflux->monitor monitor->reflux Continue reaction cool Cool to room temperature monitor->cool After 6 hours wash Wash with NaHCO3 and brine cool->wash dry Dry over MgSO4 and filter wash->dry analyze Analyze product by NMR and GC-MS dry->analyze end End analyze->end

Caption: Workflow for the comparative esterification experiment.

Oxidation

The oxidation of polyols can lead to a variety of valuable products, including aldehydes, ketones, and carboxylic acids, which are important intermediates in organic synthesis.

Hypothesis: The primary hydroxyls of both triols will be readily oxidized to aldehydes and then to carboxylic acids under appropriate conditions. The secondary hydroxyl of 1,2,4-Butanetriol can be oxidized to a ketone. The tertiary hydroxyl of this compound will be resistant to oxidation under non-cleavage conditions.

Feature1,2,4-ButanetriolThis compoundRationale
Reaction at C1/C4 Readily oxidized to aldehydes or carboxylic acids.Readily oxidized to aldehydes or carboxylic acids.Primary alcohols are generally susceptible to oxidation.
Reaction at C2 Can be oxidized to a ketone.Resistant to oxidation (no C-H bond to abstract).Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation without C-C bond cleavage.
Product Complexity Can lead to a mixture of aldehydes, ketones, and carboxylic acids.Simpler product mixture, primarily containing oxidized C1 and C4 positions.The inertness of the tertiary alcohol in this compound simplifies the potential product landscape.

Experimental Protocol: Comparative Oxidation using PCC

This protocol outlines a comparative study of the oxidation of the two triols using Pyridinium chlorochromate (PCC), a reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.

Objective: To compare the oxidation products of the two triols and demonstrate the resistance of the tertiary alcohol to oxidation.

Materials:

  • This compound

  • 1,2,4-Butanetriol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Hexane and Ethyl Acetate for chromatography

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reaction Setup: In two separate flame-dried flasks under an inert atmosphere, dissolve 10 mmol of either this compound or 1,2,4-Butanetriol in 50 mL of anhydrous DCM.

  • Reagent Addition: To each flask, add a suspension of 25 mmol of PCC in 50 mL of anhydrous DCM in one portion with vigorous stirring.

  • Reaction: Stir the reaction mixtures at room temperature for 4 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Workup: Dilute the reaction mixtures with 100 mL of diethyl ether and pass the solution through a short pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Analysis: Characterize the purified products by IR and NMR spectroscopy to identify the functional groups present (aldehydes, ketones) and determine the structure of the oxidation products.

Data Analysis:

  • Compare the IR spectra of the products to identify the presence of carbonyl stretches (C=O) characteristic of aldehydes and ketones.

  • Analyze the NMR spectra to confirm the structures of the oxidation products and determine which hydroxyl groups have reacted.

Oxidation_Mechanism cluster_124BT 1,2,4-Butanetriol Oxidation cluster_2Me124BT This compound Oxidation cluster_key Key 1,2,4-BT HOCH2-CH(OH)-CH2CH2OH Products_BT OHC-CH(OH)-CH2CH2OH (and others) + HOCH2-C(=O)-CH2CH2OH 1,2,4-BT->Products_BT [O] 2-Me-1,2,4-BT HOCH2-C(CH3)(OH)-CH2CH2OH Products_MeBT OHC-C(CH3)(OH)-CH2CH2OH 2-Me-1,2,4-BT->Products_MeBT [O] Tertiary_OH Tertiary OH at C2 is unreactive Primary_OH Primary OHs are oxidized Secondary_OH Secondary OH is oxidized

Caption: Expected major oxidation products for both triols.

Conclusion and Future Perspectives

The presence of a methyl group at the C2 position in this compound significantly alters its reactivity profile compared to 1,2,4-Butanetriol. The increased steric hindrance and the presence of a tertiary hydroxyl group make this compound a more regioselective building block, albeit with potentially slower reaction rates at the hindered center.

For applications requiring the functionalization of all three hydroxyl groups, 1,2,4-Butanetriol is the more suitable candidate. However, for syntheses where selective reaction at the primary hydroxyls is desired, or where the introduction of a quaternary center is advantageous for creating specific molecular geometries, this compound offers unique synthetic potential.

Future research should focus on quantifying the kinetic differences in these reactions and exploring the use of protecting group strategies to further enhance the synthetic utility of both triols. The insights gained from such studies will undoubtedly contribute to the more rational design of novel pharmaceuticals and advanced materials.

References

  • Google Patents. (n.d.). Preparation of 1,2,4-butanetriol.
  • Defense Technical Information Center. (1982). 1,2,4-Butanetriol: Analysis and Synthesis. Retrieved from [Link]

  • Liu, H., et al. (2020). Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2013). Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Butanetriol. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Defense Technical Information Center. (2007). Large Scale Green Synthesis of 1,2,4-Butanetriol. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli. Frontiers. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(-)-2-Methylbutane-1,2,4-triol. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Butanetriol. Retrieved from [Link]

Sources

The Impact of Triol Structure on Polymer Properties: A Comparative Analysis of 2-Methylbutane-1,2,4-triol and Other Triols

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science, the selection of monomeric building blocks is a critical determinant of the final material's performance characteristics. Among these, triols play a pivotal role as crosslinking agents, imparting a three-dimensional network structure that governs the mechanical, thermal, and chemical properties of polymers such as polyesters and polyurethanes. While conventional triols like glycerol and trimethylolpropane are well-established, the exploration of novel structures, such as 2-Methylbutane-1,2,4-triol, opens new avenues for tailoring polymer properties for advanced applications in drug development and material science.

This guide provides a comprehensive analysis of the anticipated polymer properties derived from the branched-chain structure of this compound, comparing them with established triols: the linear and compact glycerol, the sterically hindered and symmetric trimethylolpropane, and the longer-chain, more flexible 1,2,6-hexanetriol. This analysis is grounded in fundamental principles of polymer chemistry and supported by available experimental data on analogous systems.

The Architectural Significance of Triols in Polymer Networks

Triols, organic compounds containing three hydroxyl (-OH) functional groups, serve as branching or crosslinking points in polymerization reactions with diacids, diesters, or diisocyanates. The resulting network structure restricts polymer chain mobility, leading to materials with increased rigidity, thermal stability, and solvent resistance compared to their linear counterparts. The specific geometry, chain length, and steric hindrance of the triol monomer significantly influence the final polymer architecture and, consequently, its macroscopic properties.

Triol_Structure_and_Polymer_Network cluster_monomers Monomers cluster_polymerization Polymerization cluster_polymer Polymer Structure cluster_properties Resulting Polymer Properties Triol Triol (Crosslinker) Process Polycondensation / Polyaddition Triol->Process Diacid Diacid / Diisocyanate Diacid->Process Network Crosslinked 3D Network Process->Network Properties Mechanical Strength Thermal Stability Chemical Resistance Network->Properties

Caption: The role of triols as crosslinkers in polymerization.

Comparative Analysis of Triol Structures

The unique molecular architecture of each triol dictates its influence on the resulting polymer network.

Caption: Molecular structures of the compared triols.

Triol Structure Key Structural Features
This compound Branched, AsymmetricMethyl side group introduces steric hindrance and disrupts chain packing.
Glycerol Linear, CompactShortest chain, high hydroxyl density, allows for tight crosslinking.
Trimethylolpropane (TMP) Branched, SymmetricNeopentyl-like core provides steric bulk and thermal stability.
1,2,6-Hexanetriol Linear, FlexibleLonger, more flexible aliphatic chain between hydroxyl groups.

Predicted and Observed Polymer Properties

The structural differences among these triols are expected to manifest in distinct polymer properties.

Mechanical Properties

The degree of crosslinking and the flexibility of the crosslinker are primary determinants of mechanical performance.

  • Polymers from this compound (Predicted): The methyl side group is anticipated to disrupt the regular packing of polymer chains, potentially leading to a more amorphous polymer with lower crystallinity. This could result in polymers with increased toughness and flexibility compared to those from the more rigid glycerol. The steric hindrance from the methyl group might also limit the crosslinking density to some extent, influencing the ultimate tensile strength. Studies on diols with methyl branching have shown an increase in modulus and extension at break in some copolyesters.[1][2]

  • Polymers from Glycerol: The compact structure of glycerol allows for a high crosslink density, generally leading to rigid and sometimes brittle polymers with high hardness.[3] Polyesters of glycerol and adipic acid have been shown to be amorphous.[4]

  • Polymers from Trimethylolpropane (TMP): The symmetric, sterically hindered structure of TMP can lead to polymers with high hardness and good thermal stability.[5]

  • Polymers from 1,2,6-Hexanetriol: The longer, flexible chain of 1,2,6-hexanetriol can act as an internal plasticizer, resulting in more flexible and less rigid polymers compared to those derived from glycerol or TMP.

Property This compound (Predicted) Glycerol Trimethylolpropane 1,2,6-Hexanetriol
Tensile Strength ModerateHighHighModerate to Low
Elongation at Break HighLowModerateHigh
Hardness ModerateHighHighLow
Toughness HighLowModerateHigh
Thermal Properties

The thermal stability of a crosslinked polymer is influenced by the bond strengths within the network and the overall network density.

  • Polymers from this compound (Predicted): The presence of a tertiary carbon atom in the backbone could be a point of thermal instability. However, the methyl group may also restrict chain mobility, potentially leading to a higher glass transition temperature (Tg). Research on diols with methyl branches has indicated an increase in Tg.[1][6] Branched polyesters, in general, can exhibit good thermal stability.[3]

  • Polymers from Glycerol: The high crosslink density in glycerol-based polymers often translates to good thermal stability.[7]

  • Polymers from Trimethylolpropane (TMP): The neopentyl-like structure of TMP is known to impart excellent thermal stability to polymers.

  • Polymers from 1,2,6-Hexanetriol: The longer aliphatic chain may lead to a lower Tg and potentially lower thermal stability compared to polymers from more compact triols.

Property This compound (Predicted) Glycerol Trimethylolpropane 1,2,6-Hexanetriol
Glass Transition Temp. (Tg) Moderate to HighHighHighLow
Thermal Stability (TGA) ModerateGoodExcellentModerate
Hydrophilicity and Biodegradability

The hydrophilicity of a polymer is governed by the presence of polar functional groups and the overall polymer morphology. Biodegradability is influenced by the susceptibility of the polymer backbone to hydrolysis and enzymatic attack.

  • Polymers from this compound (Predicted): The methyl group will increase the hydrophobic character of the polymer compared to a linear analogue. This increased hydrophobicity and steric hindrance may also slow the rate of biodegradation. Copolyesters from methyl-branched diols have shown decreased rates of biodegradation.[1][2]

  • Polymers from Glycerol: The high concentration of hydroxyl groups in glycerol can contribute to the hydrophilicity of the resulting polymer, especially if not all hydroxyls react.[7]

  • Polymers from Trimethylolpropane (TMP): The hydrocarbon nature of the neopentyl core results in polymers with relatively low hydrophilicity.

  • Polymers from 1,2,6-Hexanetriol: The longer hydrocarbon chain of 1,2,6-hexanetriol will increase the hydrophobicity of the resulting polymers compared to those from glycerol.

Property This compound (Predicted) Glycerol Trimethylolpropane 1,2,6-Hexanetriol
Hydrophilicity Low to ModerateHighLowLow
Biodegradability SlowerFasterSlowerModerate

Experimental Protocols

To validate the predicted properties of polymers derived from this compound and to perform a direct comparison, the following experimental workflows are recommended.

Polyester Synthesis via Polycondensation

This protocol describes a typical melt polycondensation for synthesizing a polyester from a triol and a diacid.

Polyester_Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction Stages cluster_monitoring Process Monitoring cluster_product Product Recovery Reactants Charge Triol, Diacid, and Catalyst to Reactor Stage1 Inert Atmosphere (N2) Heat to 150-180°C (Esterification) Reactants->Stage1 Stage2 Increase Temperature (180-220°C) Apply Vacuum (Polycondensation) Stage1->Stage2 Monitor Monitor Reaction by Water Removal and Viscosity Increase Stage2->Monitor Product Cool and Isolate Polyester Product Monitor->Product

Caption: Workflow for polyester synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the desired molar ratio of the triol (e.g., this compound), a dicarboxylic acid (e.g., adipic acid), and a catalyst (e.g., p-toluenesulfonic acid or titanium(IV) butoxide).[8]

  • Esterification: Heat the mixture under a nitrogen blanket to 150-180°C with continuous stirring. Water will begin to distill off as the esterification reaction proceeds.

  • Polycondensation: Once the majority of the water has been removed, gradually increase the temperature to 180-220°C and apply a vacuum. This stage facilitates the removal of the remaining water and drives the polymerization to achieve a high molecular weight.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and the increase in the viscosity of the reaction mixture.

  • Product Isolation: Once the desired viscosity is reached, cool the reactor and isolate the polyester product.

Polymer Characterization

Thermal Analysis (TGA/DSC):

  • Thermogravimetric Analysis (TGA): To determine thermal stability, perform TGA according to ASTM E2550.[6] Heat a small sample of the polymer from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset of weight loss indicates the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melt a small sample of the polymer in a DSC instrument and then cool it rapidly to below its expected Tg. Reheat the sample at a controlled rate (e.g., 10°C/min) and observe the change in heat flow to identify the Tg.

Mechanical Testing:

  • Tensile Properties: Prepare dumbbell-shaped specimens of the polymer and conduct tensile testing according to ASTM D638.[9] This will provide data on tensile strength, elongation at break, and Young's modulus.

Hydrophilicity Assessment:

  • Contact Angle Measurement: Prepare a flat film of the polymer and measure the static contact angle of a water droplet on the surface using a goniometer. A lower contact angle indicates greater hydrophilicity.

Conclusion and Future Outlook

The structural analysis of this compound suggests that it is a promising monomer for the development of novel polyesters and polyurethanes with a unique combination of properties. The presence of the methyl branch is predicted to disrupt chain packing, leading to polymers with enhanced toughness and flexibility, albeit with potentially reduced crystallinity and a slower rate of biodegradation compared to polymers derived from linear triols. The steric hindrance introduced by the methyl group may also influence the crosslinking kinetics and final network structure.

While this guide provides a theoretical framework for the expected properties of polymers derived from this compound, experimental validation is crucial. The detailed protocols provided herein offer a clear path for researchers to synthesize and characterize these novel materials. Such studies will not only confirm the predictions made in this guide but also contribute to a deeper understanding of structure-property relationships in crosslinked polymers, ultimately enabling the rational design of materials with tailored performance for a wide range of applications, from biomedical devices to high-performance coatings.

References

  • WO2013188543A1 - Thermoplastic polyurethane composition - Google Patents. (n.d.).
  • US20160090515A1 - Two component polyurethane composition - Google Patents. (n.d.).
  • 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications - Gantrade. (n.d.). Retrieved January 23, 2026, from [Link]

  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC - NIH. (2020, December 12). Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies - Science and Education Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

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  • SYNTHESIS AND CHARACTERISATION OF A NOVEL HYDROXYLATED POLYESTER RESIN SYSTEM FOR COIL COATINGS. (n.d.). Retrieved January 23, 2026, from [Link]

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  • What is the importance of side chain functional polymers compared to the main chain polymers? | ResearchGate. (2014, December 6). Retrieved January 23, 2026, from [Link]

  • Main properties of Neopentyl Glycol (NPG) and Docosane. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) PRODUCTION OF POLYESTER BASED ON ADIPIC ACID AND DETERMINATION OF OPTIMAL COMPONENT RATIO OF COMPONENTS - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Predicted Studies of Branched and Cross-Linked Polyurethanes Based on Polyhydroxybutyrate with Polycaprolactone Triol in Soft Segments - PMC - NIH. (2020, May 7). Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are foundational to scientific excellence. Proper chemical handling and disposal protect not only the researchers and the environment but also ensure the integrity of our collective work. This guide provides a comprehensive framework for the proper disposal of 2-Methylbutane-1,2,4-triol, grounded in established safety principles and regulatory standards. The causality behind these procedures is emphasized to foster a deep understanding and a culture of safety within your laboratory.

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a branched-chain polyol, a class of compounds that are generally water-soluble and possess multiple hydroxyl groups.[1] While it is not classified as a highly volatile or reactive substance, it is not benign.

A risk assessment is the first critical step. The known hazards associated with this compound, according to the Globally Harmonized System (GHS), dictate the necessary precautions.[1][2]

  • Harmful if swallowed (Acute Toxicity 4): This necessitates preventing ingestion through strict hygiene practices and proper labeling.[2]

  • Causes skin and serious eye irritation (Irritant): This drives the requirement for appropriate Personal Protective Equipment (PPE) to prevent direct contact.[1][2]

  • May cause respiratory irritation: This highlights the need for adequate ventilation to avoid inhalation of any aerosols or vapors.[2]

Unlike highly flammable materials such as 2-Methylbutane (isopentane), this compound has a high flash point, making it less of a fire risk under standard laboratory conditions.[3][4][5] However, its solubility in water means improper disposal could potentially impact aquatic environments, reinforcing the need for controlled waste management.

Data Summary: this compound
PropertyValueSource
Molecular Formula C₅H₁₂O₃[1][2][5]
Molecular Weight 120.15 g/mol [1][2][5][6]
GHS Pictogram Irritant[2]
GHS Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Flash Point 145.5 °C[5]
Water Solubility Soluble (Implied by polyol structure)[1][7]

Core Principles of Chemical Waste Management

The disposal protocol for this compound is built upon the universal hierarchy of waste management, mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[8]

  • Waste Minimization: The most effective disposal method is to not generate waste in the first place. This includes ordering the smallest necessary quantities, maintaining a chemical inventory to avoid duplicate orders, and designing experiments to use less material.[8][9]

  • Segregation at Source: Never mix different waste streams. Improperly mixed chemicals can lead to dangerous reactions or make disposal prohibitively expensive and complex.[10] this compound waste should be collected in a designated container, separate from halogenated solvents, strong acids/bases, and oxidizers.[10]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[9][11] Ignorance of these regulations does not grant immunity from significant penalties.[9]

Personal Protective Equipment (PPE) for Handling and Disposal

Based on the GHS hazard assessment, the following PPE is mandatory when handling or disposing of this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against eye irritation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin irritation.

  • Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact.

  • Ventilation: Handle the chemical in a well-ventilated area. For procedures that could generate aerosols, use a chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound should never involve drain disposal unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater authority.[8][12] Most institutions prohibit the drain disposal of organic chemicals.[8]

Protocol 1: Disposal of Unused or Waste this compound

This protocol applies to the pure chemical, reaction mixtures containing it, and contaminated solutions.

  • Container Selection:

    • Obtain a designated chemical waste container from your institution's EHS department or an approved supplier. The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.[13]

    • Do not use food-grade containers.[13]

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" tag.[13]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or formulas.[13]

    • If it is a mixture, list all components and their approximate percentages.[13]

    • Mark the relevant hazard(s) on the label (e.g., "Irritant").

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][13] This area should be under the control of laboratory personnel and away from sinks or drains.

    • Keep the container securely closed at all times, except when adding waste.[9][13]

    • Ensure the SAA has secondary containment (e.g., a tray) to capture any potential leaks.[13]

  • Requesting Pickup:

    • Once the container is nearly full (e.g., 75% capacity) or has reached the institutional time limit for accumulation (often 6-12 months), submit a chemical waste pickup request to your institution's EHS department.[8][14]

Protocol 2: Disposal of Contaminated Materials

This protocol applies to items like gloves, absorbent pads, and pipette tips that are contaminated with this compound.

  • Segregation:

    • Collect all solid waste contaminated with the chemical in a designated, leak-proof plastic bag or a solid waste container.

  • Labeling:

    • Clearly label the bag or container as "Solid Waste Contaminated with this compound".

  • Disposal:

    • Dispose of this container through the chemical waste stream, not the regular trash. Follow your institution's procedure for solid chemical waste pickup.

Protocol 3: Decontamination of Glassware
  • Initial Rinse:

    • Rinse the glassware with a small amount of a suitable solvent (e.g., water or ethanol, depending on the experimental residue).

    • Crucially, collect this initial rinsate as chemical waste and add it to your designated this compound liquid waste container.[8]

  • Final Cleaning:

    • After the initial chemical rinse, the glassware can be washed using standard laboratory procedures with soap and water.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For small spills that you are trained and equipped to handle:

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully scoop the absorbent material into a designated solid waste container.

  • Decontaminate:

    • Wipe the spill area with soap and water.

  • Dispose:

    • Label the container with the absorbed spill material as hazardous waste and dispose of it through your EHS department.

  • Large Spills: For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS or emergency response team immediately.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for managing this compound waste.

G start Waste Generated (this compound) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid (e.g., contaminated gloves, pads)? is_liquid->is_solid No liquid_waste Collect in labeled, non-halogenated organic liquid waste container. is_liquid->liquid_waste Yes is_glass Is it empty glassware? is_solid->is_glass No solid_waste Collect in labeled, solid chemical waste container. is_solid->solid_waste Yes rinse Perform initial rinse with a suitable solvent. is_glass->rinse Yes store Store waste container in a designated Satellite Accumulation Area (SAA). liquid_waste->store solid_waste->store collect_rinsate Collect rinsate in liquid chemical waste container. rinse->collect_rinsate wash Proceed with standard laboratory washing. collect_rinsate->wash pickup Request pickup by Environmental Health & Safety (EHS). store->pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. (2023-02-27). [Link]

  • This compound | C5H12O3 | CID 3017363 . PubChem. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Protect IU - Indiana University. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Vanderbilt University - Office of Clinical and Research Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. (2025-11-25). [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison - BME Shared Labs | Biomedical Engineering. [Link]

  • Safety Data Sheet: 2-Methylbutane . Carl ROTH. [Link]

  • (S)-(-)-2-Methylbutane-1,2,4-triol . PubChem. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. (2025-02-27). [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Safe Disposal of Laboratory Chemicals . Environmental Marketing Services. [Link]

  • 2-Methylbutane-1,2,3-triol | C5H12O3 | CID 22600970 . PubChem. [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methylbutane-1,2,4-triol
Reactant of Route 2
2-Methylbutane-1,2,4-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.